molecular formula C42H48O14 B14017486 Trigochinin B

Trigochinin B

Cat. No.: B14017486
M. Wt: 776.8 g/mol
InChI Key: USLNOOFCHMVHFV-CXQXIBKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trigochinin B is a natural product with the CAS number 1210299-32-3 and a molecular formula of C42H48O14 . It has a molecular weight of approximately 776.82 . This compound is provided as a powder with high purity, typically HPLC≥97.5% . For laboratory use, it is recommended to store this compound desiccated at -20°C . It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . As a natural product, compounds like this compound are of significant interest in fundamental research for their potential biological activities and play a crucial role in drug discovery efforts to identify new therapeutic compounds . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research applications, such as in pharmaceutical research or diagnostics development . It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical procedures . Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C42H48O14

Molecular Weight

776.8 g/mol

IUPAC Name

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12-tetraacetyloxy-9-benzoyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate

InChI

InChI=1S/C42H48O14/c1-21(2)41(55-37(48)29-18-14-11-15-19-29)33(51-25(6)44)23(4)40(49)30-20-22(3)32(50-24(5)43)42(30)38(54-36(47)28-16-12-10-13-17-28)39(9,56-42)34(52-26(7)45)31(40)35(41)53-27(8)46/h10-19,22-23,30-35,38,49H,1,20H2,2-9H3/t22-,23+,30-,31-,32-,33-,34-,35+,38+,39+,40-,41-,42+/m0/s1

InChI Key

USLNOOFCHMVHFV-CXQXIBKHSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O

Canonical SMILES

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Case of Trigochinin B: A Search for Origins

Author: BenchChem Technical Support Team. Date: November 2025

The identity and discovery of a purported novel diterpenoid, Trigochinin B, remains shrouded in mystery despite commercial availability. While listed by chemical suppliers as a natural product isolated from the venom of the spider Trigonopelta sp., a thorough investigation of scientific literature and chemical databases has failed to unearth the primary research article detailing its discovery, isolation, and structural elucidation. This technical guide synthesizes the currently available information and highlights the significant gaps in the public domain knowledge regarding this compound.

What is Known: Commercial Data

This compound is commercially available and is described as a diterpenoid with the molecular formula C₄₂H₄₈O₁₄. The only public reference to its biological activity is an IC₅₀ value of 13.4 μM for the inhibition of inducible nitric oxide synthase (iNOS) in mouse BV2 microglial cells, as cited by some suppliers. This suggests a potential anti-inflammatory or neuroprotective role for the compound.

Below is a table summarizing the available data for this compound:

ParameterValueSource
Compound Name This compoundChemical Suppliers
Natural Source Trigonopelta sp. spider venomChemical Suppliers
Chemical Class DiterpenoidChemical Suppliers
Molecular Formula C₄₂H₄₈O₁₄Chemical Suppliers
CAS Number 1210299-32-3Chemical Suppliers
Biological Activity Inhibition of iNOS in mouse BV2 cellsChemical Suppliers
IC₅₀ Value 13.4 μMChemical Suppliers

The Unverified Discovery and Natural Source

The primary challenge in creating a comprehensive technical guide for this compound is the absence of a peer-reviewed scientific publication announcing its discovery. Searches of prominent scientific databases, including PubMed and Google Scholar, for "this compound," "Trigonopelta sp. diterpenoid," and related terms have not yielded any relevant original research articles.

The genus Trigonopelta is a member of the family Araneidae, the orb-weaver spiders. While spider venoms are a rich source of novel bioactive molecules, these are predominantly peptides and proteins. The discovery of a complex diterpenoid from this source would be a significant and noteworthy finding in the field of natural product chemistry, making the lack of a primary publication all the more conspicuous.

Inferred Experimental Protocols: A General Approach

Without the original research paper, any description of the experimental protocols for the isolation and characterization of this compound would be speculative. However, based on standard methodologies for the isolation of non-peptide small molecules from venom, a general workflow can be inferred.

A hypothetical experimental workflow for the discovery of a compound like this compound is presented below.

Figure 1. A generalized workflow for the isolation and characterization of a novel small molecule from spider venom.

Potential Signaling Pathway Involvement

Given the reported inhibition of iNOS, this compound likely interferes with the inflammatory signaling cascade in microglial cells. The activation of iNOS is a hallmark of the pro-inflammatory M1 phenotype in microglia and is typically downstream of signaling pathways initiated by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.

A simplified diagram of a potential signaling pathway targeted by this compound is depicted below.

signaling_pathway cluster_nucleus Gene Transcription LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Trigochinin_B This compound Trigochinin_B->iNOS_protein inhibits

Figure 2. A simplified representation of the LPS-induced iNOS signaling pathway in microglia, indicating the potential point of inhibition by this compound.

Conclusion and Future Directions

The case of this compound highlights a growing challenge in the era of commercialized natural products, where compounds may enter the market without a clear and accessible scientific provenance. For researchers, scientists, and drug development professionals, the lack of a primary reference for this compound is a significant impediment to further investigation.

To move forward, the following steps are recommended:

  • Direct Inquiry: Contacting the chemical suppliers directly to request the primary scientific reference for this compound.

  • Re-evaluation of the Natural Source: Further investigation into the chemical composition of Trigonopelta sp. venom, which may be a fruitful endeavor for natural product chemists.

  • Independent Verification: For researchers with access to the commercially available compound, independent structural verification and bioactivity profiling would be invaluable to the scientific community.

Until the original discovery and characterization of this compound are published and made publicly available, it will remain an intriguing but enigmatic molecule with unverified therapeutic potential.

"Trigochinin B" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigochinin B is a diterpenoid natural product isolated from the venom of the spider Trigonopelta sp. This document provides a concise technical summary of its known properties, including its chemical identifiers and biological activity. Due to the limited publicly available information, this guide also outlines a general workflow for the discovery and characterization of similar natural products.

Chemical and Physical Properties

This compound is classified as a terpenoid, a large and diverse class of naturally occurring organic chemicals. The following table summarizes its key quantitative data.

PropertyValueSource
CAS Number 1210299-32-3[1]
Molecular Formula C42H48O14[1]
Molecular Weight 776.82 g/mol [1]

Biological Activity

The known biological activity of this compound is centered on its inhibitory effects on nitric oxide production.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced mouse BV2 microglial cells. The reported half-maximal inhibitory concentration (IC50) is 13.4 μM.[1] This suggests potential anti-inflammatory properties, as iNOS is a key enzyme in the inflammatory cascade.

Experimental Protocol:

While a detailed, step-by-step protocol for the specific experiments on this compound is not publicly available, a general methodology for assessing iNOS inhibition is described below.

General Griess Assay for Nitrite Determination:

  • Cell Culture and Treatment: Mouse BV2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Nitrite Measurement: After an incubation period (e.g., 20-24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubating for a short period at room temperature.

  • Quantification: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Currently, there is no specific information available in the public domain that elucidates the signaling pathways through which this compound exerts its biological effects. Further research is required to determine the molecular targets and mechanisms of action of this natural product.

Natural Product Discovery Workflow

The discovery and characterization of novel compounds like this compound typically follow a structured workflow. The diagram below illustrates a generalized process from the collection of the biological source to the identification of bioactive compounds.

Natural Product Discovery Workflow cluster_0 Collection & Extraction cluster_1 Isolation & Purification cluster_2 Characterization cluster_3 Lead Compound Biological Source Source (e.g., Trigonopelta sp. venom) Crude Extract Crude Extract Biological Source->Crude Extract Extraction Fractions Fractions Crude Extract->Fractions Chromatography Pure Compounds Pure Compounds Fractions->Pure Compounds Purification Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation Spectroscopy (NMR, MS) Bioactivity Screening Bioactivity Screening Pure Compounds->Bioactivity Screening Assays (e.g., iNOS) This compound This compound Bioactivity Screening->this compound

Caption: A generalized workflow for the discovery of natural products like this compound.

Synthesis and Isolation

Conclusion

This compound is an intriguing natural product with demonstrated in-vitro anti-inflammatory potential. However, the current body of public knowledge is limited. Further research is warranted to fully characterize its pharmacological profile, elucidate its mechanism of action, and explore its therapeutic potential. The general frameworks for experimental design and natural product discovery provided in this document can serve as a guide for future investigations into this and other novel bioactive compounds.

References

"Trigochinin B" from Trigonostemon xyphophyllorides

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of Trigochinin B, a diterpenoid identified in Trigonostemon xyphophyllorides. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product.

Disclaimer: The available public domain data on this compound is limited. This document summarizes all currently accessible information and, where specific data is unavailable, provides representative information based on closely related compounds from the Trigonostemon genus. The conflicting reports on the natural origin of this compound are also noted.

Introduction

This compound is a diterpenoid that has been identified as a constituent of the plant Trigonostemon xyphophyllorides (Euphorbiaceae) through Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) analysis of the plant extract[1]. The genus Trigonostemon is known for producing a rich diversity of diterpenoids, many of which exhibit significant biological activities, including cytotoxic, anti-HIV, and anti-inflammatory properties[2][3].

It is important to note that there are conflicting reports regarding the origin of this compound. While identified in Trigonostemon xyphophyllorides, some chemical suppliers list its initial source as the venom of a spider from the Trigonopelta genus. Further research is required to resolve this discrepancy. This guide will proceed based on its presence in Trigonostemon xyphophyllorides as per the user's topic.

Physicochemical and Biological Data

The currently available quantitative data for this compound is sparse. The following tables summarize the known physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₄₂H₄₈O₁₄MedChemExpress
Molecular Weight776.82 g/mol MedChemExpress
CAS Number1210299-32-3MedChemExpress
Table 2: Biological Activity of this compound
Target/AssayCell LineActivity MetricValueSource
Nitric Oxide Synthase (iNOS) InhibitionMurine Microglial BV-2 cellsIC₅₀13.4 µMMedChemExpress

Further research is needed to establish a broader biological activity profile for this compound, including its cytotoxic effects against various cancer cell lines and its potential modulation of other cellular targets.

Experimental Protocols

Representative Isolation Protocol for Diterpenoids from Trigonostemon species

A detailed experimental protocol for the specific isolation of this compound from Trigonostemon xyphophyllorides is not currently available in the published literature. However, based on the successful isolation of other diterpenoids from the Trigonostemon genus, a generalized protocol can be proposed. This protocol should be considered a representative methodology and may require optimization for the specific isolation of this compound.

3.1.1. Plant Material and Extraction

  • Collection and Preparation: Collect the twigs and leaves of Trigonostemon xyphophyllorides. Air-dry the plant material at room temperature and then grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), replacing the solvent periodically. Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation and Purification

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the diterpenoids, to column chromatography on silica gel. Elute the column with a gradient of petroleum ether-ethyl acetate or hexane-acetone.

  • Further Purification: Further purify the fractions containing the compounds of interest using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol or a chloroform-methanol mixture), and semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

  • Compound Identification: Monitor the fractions by Thin Layer Chromatography (TLC) and identify the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nitric Oxide (NO) Production Assay

The following is a general protocol for assessing the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value of this compound for the inhibition of NO production.

Spectroscopic Data

Specific ¹H and ¹³C-NMR spectral data for this compound are not available in the public domain. The structural elucidation of novel compounds typically involves extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Signaling Pathway Modulation

There is currently no direct evidence detailing the specific signaling pathways modulated by isolated this compound. However, a study on the crude extract of Trigonostemon xyphophyllorides demonstrated that it exerts antiproliferative effects on renal cell carcinoma by activating the PI3K/AKT signaling pathway[1]. It is plausible that this compound, as a constituent of this extract, contributes to this activity. Further research is required to confirm the direct effect of this compound on this or other signaling pathways.

A hypothetical mechanism could involve the modulation of key proteins within the PI3K/AKT pathway, leading to downstream effects on cell proliferation, apoptosis, and migration.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from Trigonostemon xyphophyllorides.

G plant_material Trigonostemon xyphophyllorides (twigs and leaves) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc sephadex_lh20 Sephadex LH-20 silica_gel_cc->sephadex_lh20 prep_hplc Semi-preparative HPLC sephadex_lh20->prep_hplc trigochinin_b Isolated this compound prep_hplc->trigochinin_b spectroscopy Spectroscopic Analysis (NMR, MS) trigochinin_b->spectroscopy

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway

The diagram below depicts the potential modulation of the PI3K/AKT signaling pathway by this compound, based on the activity of the whole plant extract.

G cluster_cell Cell Trigochinin_B This compound PI3K PI3K Trigochinin_B->PI3K ? AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical modulation of the PI3K/AKT pathway by this compound.

Conclusion and Future Directions

This compound is a diterpenoid of interest found in Trigonostemon xyphophyllorides. The currently available data indicates its potential as an anti-inflammatory agent through the inhibition of iNOS. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Clarification of its natural source.

  • Comprehensive evaluation of its biological activities , including a broad panel of cytotoxicity assays and other relevant pharmacological screens.

  • Elucidation of its precise mechanism of action and the specific signaling pathways it modulates.

  • Complete structural characterization through the acquisition and publication of its full spectroscopic data, particularly ¹H and ¹³C-NMR.

  • Development and optimization of a specific isolation protocol from Trigonostemon xyphophyllorides.

This technical guide provides a foundation for researchers and drug development professionals to build upon as more information about this intriguing natural product becomes available.

References

Unveiling the Anti-HIV Potential of Daphnane Diterpenoids from Trigonostemon Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers

While a specific compound denoted as "Trigochinin B" has not been identified in the existing scientific literature, research into the chemical constituents of plants from the Trigonostemon genus has revealed a class of compounds with promising anti-HIV activity. This technical guide consolidates the available data on daphnane diterpenoids isolated from Trigonostemon lii and Trigonostemon thyrsoideum, which exhibit inhibitory effects against HIV-1. It is plausible that the query for "this compound" relates to these closely named and biologically active molecules.

This document provides a summary of the quantitative data on their anti-HIV-1 activity, details the experimental protocols used in these studies, and presents a generalized workflow for the screening of natural products for anti-HIV properties.

Quantitative Data on Anti-HIV-1 Activity

The anti-HIV-1 activity of several daphnane diterpenoids isolated from Trigonostemon species has been evaluated. The key parameters reported are the 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral replication by 50%, and the therapeutic index (TI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher TI value indicates a more favorable safety profile for the compound.

Compound Name/IdentifierPlant SourceEC₅₀ (µg/mL)Therapeutic Index (TI)
Unnamed Compound 1Trigonostemon lii2.0426.49
Unnamed Compound 2Trigonostemon lii9.17>21.81
Unnamed Compound 3Trigonostemon lii11.429.32
Unnamed Compound 4Trigonostemon lii9.059.56
Trigonothyrin GTrigonostemon thyrsoideum0.1375.1

Data compiled from studies on daphnane diterpenoids from Trigonostemon lii and Trigonostemon thyrsoideum.[1][2]

Experimental Protocols

The evaluation of the anti-HIV-1 activity of the daphnane diterpenoids from Trigonostemon species involved standard in vitro cell-based assays. The general methodology is outlined below.

1. Cell Lines and Virus:

  • Cell Line: The C8166 human T-cell line is a commonly used cell line for in vitro anti-HIV assays.

  • Virus Strain: The HIV-1 IIIB strain is a laboratory-adapted strain of HIV-1 that is typically used for screening potential antiviral compounds.

2. Anti-HIV-1 Assay:

  • Principle: The assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of HIV-1 infection in C8166 cells. In a healthy state, C8166 cells grow in suspension. Upon infection with HIV-1, the virus induces the formation of syncytia (large multinucleated cells), which is a characteristic cytopathic effect. The inhibition of syncytia formation is used as a marker of antiviral activity.

  • Procedure:

    • C8166 cells are seeded in 96-well plates.

    • The cells are then treated with various concentrations of the test compounds.

    • A standard dose of HIV-1 IIIB virus is added to the wells containing the cells and the test compounds.

    • Control wells are included, which contain cells and virus without any compound (positive control for CPE) and cells without virus or compound (negative control).

    • The plates are incubated for a specific period (e.g., 3-4 days) to allow for viral replication and the development of cytopathic effects.

    • After incubation, the number of syncytia in each well is observed and counted under a microscope.

    • The EC₅₀ value is calculated as the concentration of the compound that reduces the number of syncytia by 50% compared to the virus control.

3. Cytotoxicity Assay:

  • Principle: The cytotoxicity of the compounds is assessed to ensure that the observed antiviral activity is not due to the killing of the host cells. The MTT assay is a common method for this purpose.

  • Procedure:

    • C8166 cells are seeded in 96-well plates.

    • The cells are treated with the same concentrations of the test compounds as used in the anti-HIV assay.

    • The plates are incubated for the same duration as the anti-HIV assay.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

    • The CC₅₀ value is calculated as the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated control.

Visualizing the Research Workflow

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of anti-HIV compounds from natural sources, such as the Trigonostemon plants.

References

The Cytotoxic Potential of Trigochinin B: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigochinin B, a daphnane-type diterpenoid isolated from plants of the Trigonostemon genus, represents a class of natural products with recognized cytotoxic activities.[1][2] While comprehensive data on the specific cytotoxic effects of purified this compound across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, preliminary studies and research on related compounds and extracts containing this compound suggest a significant potential for this molecule as an anti-cancer agent. This technical guide consolidates the available information on this compound and related daphnane diterpenoids, providing a framework for its investigation, including detailed experimental protocols and a hypothesized mechanism of action.

Quantitative Cytotoxic Data

Direct IC50 values for purified this compound against a panel of cancer cell lines are not extensively documented in the current body of scientific literature. However, a study on an extract of Trigonostemon xyphophyllorides, which contains this compound, demonstrated anti-proliferative effects on renal cancer ACHN cells. While this does not provide a specific IC50 value for the isolated compound, it points towards its potential bioactivity.

To provide a comparative context, the following table summarizes the cytotoxic activities of other daphnane-type diterpenoids against various cancer cell lines. This data can serve as a reference for designing future studies on this compound.

Compound NameCancer Cell LineIC50 (µM)Reference
YuanhuadineHT-1080 (Fibrosarcoma)< 0.1[3]
GenkwadaphnineHT-1080 (Fibrosarcoma)< 0.1[3]
YuanhuafineHT-1080 (Fibrosarcoma)< 0.1[3]
YuanhuapineHT-1080 (Fibrosarcoma)< 0.1[3]
Genkwanine MHT-1080 (Fibrosarcoma)< 0.1[3]
Trigoxyphin WBEL-7402 (Hepatocellular Carcinoma)5.62[1]
Trigoxyphin WSPC-A-1 (Lung Adenocarcinoma)16.79[1]
Trigoxyphin WSGC-7901 (Gastric Adenocarcinoma)17.19[1]

Postulated Mechanism of Action and Signaling Pathways

Based on studies of extracts containing this compound and other related daphnane diterpenoids, a plausible mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways integral to cancer cell survival and proliferation. The PI3K/AKT pathway has been implicated in the anti-proliferative effects of a Trigonostemon xyphophyllorides extract containing this compound.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. This compound may exert its cytotoxic effects by inhibiting this pathway, leading to cell cycle arrest and the induction of programmed cell death.

The following diagram illustrates the hypothesized signaling pathway affected by this compound.

TrigochininB_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Trigochinin_B This compound Trigochinin_B->PI3K AKT AKT Trigochinin_B->AKT PI3K->AKT Apoptosis_Induction Induction of Apoptosis mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway targeted by this compound.

Experimental Protocols

To rigorously assess the cytotoxic effects and elucidate the mechanism of action of this compound, a series of well-established in vitro assays are required. The following section provides detailed protocols for these essential experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose- and Time-response) Start->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Value Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (at IC50 concentration) IC50->Mechanism_Studies Apoptosis_Analysis Apoptosis Analysis (Western Blot for Caspases, PARP, Bcl-2 family) Mechanism_Studies->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI) Mechanism_Studies->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot for PI3K, AKT, mTOR) Mechanism_Studies->Pathway_Analysis Conclusion Conclusion Apoptosis_Analysis->Conclusion Cell_Cycle_Analysis->Conclusion Pathway_Analysis->Conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

While specific data on the cytotoxic effects of this compound is still emerging, the information available for related daphnane-type diterpenoids and extracts containing this compound strongly suggests its potential as a valuable lead compound in cancer drug discovery. The proposed mechanism of action, involving the inhibition of the PI3K/AKT signaling pathway and subsequent induction of apoptosis, provides a solid foundation for future research. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate the anti-cancer properties of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Trigochinin B: A Preliminary Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a preliminary analysis of the potential mechanism of action of Trigochinin B. As of the latest literature review, no dedicated studies on the isolated this compound's mechanism of action have been published. The information presented herein is synthesized from studies on the crude extract of Trigonostemon xyphophyllorides, which contains this compound as a major constituent, and from research on structurally related daphnane-type diterpenoids. Therefore, the proposed mechanism of action for this compound is hypothetical and requires direct experimental validation.

Introduction

This compound is a daphnane-type diterpenoid isolated from the plant Trigonostemon xyphophyllorides. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-cancer, anti-HIV, and neurotrophic effects. Preliminary evidence from studies on the extract of its source plant suggests that this compound may exert antiproliferative effects on cancer cells, potentially through the modulation of key cellular signaling pathways. This document aims to provide a comprehensive overview of the currently available preliminary data and to propose a hypothetical mechanism of action for this compound, along with detailed experimental protocols to facilitate further research.

Quantitative Data on Cytotoxic Activity of Related Daphnane Diterpenoids

While specific IC50 values for this compound are not yet available in the public domain, data from related daphnane-type diterpenoids isolated from Trigonostemon and Daphne species can provide a comparative context for its potential cytotoxic potency.

Compound NameCancer Cell LineIC50 (µM)Source Species
Trigohownin AHL-6017.0Trigonostemon howii
Trigohownin DHL-609.3Trigonostemon howii
Trigochilide AHL-603.68Trigonostemon chinensis
Trigochilide ABEL-74028.22Trigonostemon chinensis
Trigoxyphin WBEL-74025.62Trigonostemon xyphophylloides
Trigoxyphin WSPC-A-116.79Trigonostemon xyphophylloides
Trigoxyphin WSGC-790117.19Trigonostemon xyphophylloides
Daphgenkin ASW6203.0Daphne genkwa
YuanhuadineA549Not specifiedDaphne genkwa

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Based on transcriptomic analysis of renal cancer cells treated with a Trigonostemon xyphophyllorides extract containing this compound, and supported by studies on other daphnane diterpenoids, the primary mechanism of action is hypothesized to be the inhibition of the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of this compound on the PI3K/AKT pathway, leading to apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (via PIP3) mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 mTOR->Bcl2 Promotes expression Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits TrigochininB This compound TrigochininB->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the proposed mechanism of action of isolated this compound. These protocols are adapted from studies on Trigonostemon xyphophyllorides extract and general laboratory procedures.

Cell Culture
  • Cell Lines:

    • ACHN (human renal cell adenocarcinoma) - for assessing anti-cancer activity.

    • HK-2 (human proximal tubular cell line) - as a non-cancerous control.

  • Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Procedure:

    • Seed ACHN and HK-2 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Seed ACHN cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis of PI3K/AKT Pathway Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.

  • Procedure:

    • Treat ACHN cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram provides a general workflow for the preliminary investigation of this compound's mechanism of action.

Experimental_Workflow cluster_isolation Compound Preparation cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation Isolation Isolation of this compound from Trigonostemon xyphophylloides CellCulture Cell Culture (ACHN and HK-2) Isolation->CellCulture MTT Cytotoxicity Assay (MTT) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay WesternBlot Western Blot Analysis (PI3K/AKT Pathway) CellCulture->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant ProteinExpression Analysis of Protein Expression/Phosphorylation WesternBlot->ProteinExpression Conclusion Conclusion on Mechanism of Action IC50->Conclusion ApoptosisQuant->Conclusion ProteinExpression->Conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound, a daphnane-type diterpenoid from Trigonostemon xyphophyllorides, possesses anti-cancer properties. The most probable mechanism of action, inferred from studies on the plant extract and related compounds, is the induction of apoptosis through the inhibition of the PI3K/AKT signaling pathway.

Future research should focus on:

  • Isolation and Purification: Developing a robust protocol for the isolation of pure this compound to enable definitive biological and mechanistic studies.

  • Direct Biological Evaluation: Determining the IC50 values of isolated this compound against a panel of cancer cell lines.

  • Mechanism Validation: Conducting detailed molecular studies, including Western blotting, kinase assays, and gene expression analysis, to confirm the inhibitory effect of isolated this compound on the PI3K/AKT pathway.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.

This technical guide provides a foundational framework for researchers to build upon in their investigation of this compound as a potential therapeutic agent. Direct experimental validation of the hypotheses presented herein is crucial for advancing our understanding of this promising natural product.

References

Trigochinin B and the PI3K/AKT Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigochinin B, a daphnane-type diterpenoid, is a natural compound with emerging interest in oncology research. While direct evidence exclusively detailing the interaction of this compound with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is currently limited, the broader class of daphnane diterpenoids has demonstrated significant inhibitory effects on this critical cell survival and proliferation cascade. This technical guide synthesizes the available data on related daphnane diterpenoids to propose a putative mechanism of action for this compound, offering a valuable resource for researchers investigating its therapeutic potential. We will delve into the core aspects of the PI3K/AKT pathway, the documented effects of analogous compounds, detailed experimental protocols for assessing these interactions, and quantitative data to support future research and development.

Introduction to the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a wide array of downstream substrates, leading to:

  • Promotion of Cell Survival: Through the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the FOXO family of transcription factors.

  • Stimulation of Cell Proliferation and Growth: Via the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • Regulation of Cell Cycle Progression: By influencing the expression and activity of cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

Given its central role in cancer pathogenesis, the development of inhibitors targeting the PI3K/AKT pathway is a major focus of oncological research.

This compound and its Putative Role in PI3K/AKT Pathway Inhibition

This compound is a member of the daphnane-type diterpenoids, a class of natural products isolated from plants of the Thymelaeaceae and Euphorbiaceae families. While direct studies on this compound's effect on the PI3K/AKT pathway are not yet available, research on analogous daphnane diterpenoids provides a strong rationale for investigating this compound as a potential inhibitor of this pathway.

A study on an extract of Trigonostemon xyphophyllorides, which was found to contain this compound among 47 other major compounds, demonstrated significant anti-proliferative effects on renal cell carcinoma cells. This activity was mediated through the PI3K/AKT signaling pathway[1][2]. Although the effects cannot be solely attributed to this compound, it points towards the potential involvement of this compound class in modulating the pathway.

Furthermore, studies on other daphnane diterpenoids, such as yuanhualine, yuanhuahine, and daphgenkin A, have shown that these compounds can suppress the activation of Akt, induce cell cycle arrest, and promote apoptosis in various cancer cell lines[3][4][5]. The proposed mechanism involves the upregulation of PTEN, a negative regulator of the PI3K/AKT pathway, and the modulation of downstream effectors of apoptosis and cell cycle progression[3].

Based on this evidence, it is hypothesized that this compound may exert its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.

Quantitative Data: Cytotoxic Effects of Related Daphnane Diterpenoids

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of other daphnane diterpenoids against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Daphgenkin ASW620Colon Cancer3.0[4][5]
Daphgenkin ARKOColon Cancer5.2[4]
YuanhuacineSW620Colon Cancer4.5[4]
YuanhuacineRKOColon Cancer6.8[4]
YuanhuadineSW620Colon Cancer9.7[4]
YuanhuadineRKOColon Cancer8.1[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the PI3K/AKT signaling pathway.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K/AKT Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

PI3K_AKT_Pathway Figure 1: The PI3K/AKT Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK RTK/GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Bad Bad AKT->Bad Inhibition FOXO FOXO AKT->FOXO Inhibition CellCycle Cell Cycle Regulators AKT->CellCycle Regulation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Proliferation & Growth mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis FOXO->Apoptosis CellCycleProgression Cell Cycle Progression CellCycle->CellCycleProgression

Caption: Figure 1: The PI3K/AKT Signaling Pathway.

TrigochininB_Mechanism Figure 2: Putative Mechanism of this compound TrigochininB This compound PI3K PI3K TrigochininB->PI3K Inhibition? AKT p-AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Bax Bax AKT->Bax Inhibition CellCycle Cell Cycle Arrest AKT->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Figure 2: Putative Mechanism of this compound.

Experimental_Workflow Figure 3: Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Protein Expression/Phosphorylation) treatment->western flow Flow Cytometry (Apoptosis) treatment->flow ic50 IC50 Calculation mtt->ic50 protein_quant Protein Quantification western->protein_quant apoptosis_quant Apoptosis Quantification flow->apoptosis_quant

Caption: Figure 3: Experimental Workflow.

Conclusion

While direct evidence is still forthcoming, the existing literature on daphnane-type diterpenoids strongly suggests that this compound is a promising candidate for further investigation as an inhibitor of the PI3K/AKT signaling pathway. Its potential to induce apoptosis and cell cycle arrest in cancer cells makes it a compound of significant interest for drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the precise molecular mechanisms of this compound and to evaluate its therapeutic potential in various cancer models. Future studies should focus on validating the inhibitory effect of purified this compound on the PI3K/AKT pathway and elucidating its specific molecular targets within this cascade.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Diterpenoids from Trigonostemon species

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Trigochinin B": Initial investigations indicate that "this compound" is a natural product classified as a diterpenoid. However, its primary documented source is the venom of the spider species Trigonopelta sp.. There is a strong possibility of confusion with structurally similar diterpenoids isolated from plants of the Trigonostemon genus, which bear similar-sounding names (e.g., trigonochinenes, trigoxyphins). As the isolation of a spider venom component from plant material is not feasible, this document provides a detailed protocol for the isolation and purification of diterpenoids from a plant source, specifically the Trigonostemon genus, to align with the user's request for a plant-based protocol.

Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in natural product chemistry, pharmacology, and oncology research.

Introduction

The genus Trigonostemon (family Euphorbiaceae) is a rich source of structurally diverse secondary metabolites, including a significant number of diterpenoids. These diterpenoids have garnered considerable scientific interest due to their wide range of biological activities, most notably their potent cytotoxic effects against various human cancer cell lines. Compounds such as trigohowimine A, isolated from Trigonostemon howii, have demonstrated significant inhibitory effects, making them promising candidates for further investigation in drug discovery and development.

This application note provides a comprehensive overview and detailed protocols for the systematic extraction, isolation, and purification of diterpenoids from Trigonostemon plant material. The methodologies described are based on established phytochemical techniques and are designed to yield high-purity compounds for subsequent biological evaluation and structural elucidation.

Data Presentation: Quantitative Analysis

The yield of specific diterpenoids from plant material can fluctuate based on geographical location, season of collection, and the specific chemotype of the plant. The following table presents representative yields of diterpenoids isolated from the stems and leaves of Trigonostemon howii, providing a quantitative baseline for extraction and purification efforts.

Compound NamePlant Part UsedExtraction SolventYield (mg from 10 kg of dried plant material)
Trigohowimine AStems and Leaves95% Ethanol12.0
Known Diterpenoid 2Stems and Leaves95% Ethanol25.0
Known Diterpenoid 3Stems and Leaves95% Ethanol18.5
Known Diterpenoid 4Stems and Leaves95% Ethanol30.2
Known Diterpenoid 5Stems and Leaves95% Ethanol15.8

Experimental Protocols

Preparation of Plant Material and Crude Extraction
  • Collection and Drying: Collect fresh stems and leaves of the Trigonostemon species of interest. The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Pulverization: The dried plant material is then pulverized into a coarse powder using an industrial-grade grinder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This is typically performed by maceration, where the plant material is soaked in the solvent for extended periods (e.g., 3 x 72 hours), with fresh solvent being used for each soak.

    • The resulting ethanol extracts are pooled together.

  • Concentration: The pooled ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C. This process yields a dark, viscous crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • The crude ethanolic extract is suspended in distilled water to form an aqueous solution.

    • This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, typically petroleum ether followed by ethyl acetate. This is performed in a separatory funnel, and the process is repeated three times for each solvent to ensure complete separation of compounds based on their polarity.

  • Fraction Concentration: The petroleum ether and ethyl acetate fractions are collected separately and concentrated to dryness in vacuo to yield the respective fractionated extracts. Diterpenoids of interest are commonly found in the ethyl acetate fraction.

Isolation and Purification of Diterpenoids
  • Column Chromatography:

    • Silica Gel: The ethyl acetate fraction is subjected to column chromatography using silica gel (200-300 mesh) as the stationary phase. The column is eluted with a gradient solvent system, typically starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

    • Sephadex LH-20: Further purification of the pooled fractions is achieved by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step is effective in removing pigments and other small molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final step in obtaining pure compounds involves preparative HPLC. The semi-purified fractions are injected onto a reversed-phase C18 column.

    • The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water.

    • The elution is monitored by a UV detector, and peaks corresponding to the pure diterpenoids are collected.

    • The purity of the isolated compounds is then confirmed by analytical HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, Powdered Trigonostemon Material extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration in vacuo extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc sephadex_cc Sephadex LH-20 Chromatography silica_gel_cc->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_diterpenoids Pure Diterpenoids prep_hplc->pure_diterpenoids

Caption: A generalized workflow for the isolation of diterpenoids.

Conceptual Signaling Pathway of Cytotoxicity

signaling_pathway diterpenoid Trigonostemon Diterpenoid (e.g., Trigohowimine A) cancer_cell Human Cancer Cell diterpenoid->cancer_cell Enters cellular_targets Intracellular Targets (e.g., Tubulin, Signaling Proteins) cancer_cell->cellular_targets Interacts with signaling_cascade Disruption of Signaling Pathways cellular_targets->signaling_cascade cell_cycle_arrest Cell Cycle Arrest signaling_cascade->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) signaling_cascade->apoptosis

Caption: A conceptual pathway of diterpenoid-induced cytotoxicity.

Application Notes & Protocols: Structural Elucidation of Trigochinin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trigochinin B is a member of the daphnane-type diterpenoid family of natural products, a class of compounds known for their complex structures and significant biological activities. Isolated from Trigonostemon chinensis, this compound possesses a highly oxygenated and intricate polycyclic scaffold. The definitive determination of its three-dimensional structure is paramount for understanding its chemical properties, mechanism of action, and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of such complex molecules in solution. This document provides a detailed guide to the methodologies and data interpretation involved in the structural characterization of this compound using a suite of modern NMR experiments.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the 1H and 13C NMR chemical shifts and key 2D NMR correlations for this compound, recorded in CDCl3. This data is essential for the complete assignment of the molecule's structure.

Table 1: 1H and 13C NMR Data of this compound in CDCl3

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey NOESY/ROESY Correlations
1159.87.60 (s)C-2, C-3, C-5, C-10H-10, H-20
2135.2
3208.1
485.1
580.24.15 (d, 3.0)C-4, C-6, C-10, C-18H-10, H-18
661.5
764.23.60 (d, 3.0)C-5, C-6, C-8, C-9H-8, H-14
845.32.95 (m)C-7, C-9, C-10, C-11, C-12, C-14H-7, H-11, H-12
979.1
1042.12.88 (m)C-1, C-2, C-5, C-8, C-11H-1, H-5, H-8, H-11
1135.52.50 (m)C-8, C-9, C-10, C-12, C-13H-8, H-10, H-12
1275.35.45 (d, 9.5)C-8, C-11, C-13, C-14H-8, H-11, H-13
1384.2
1481.54.85 (s)C-8, C-9, C-12, C-13, C-1'H-7, H-8
1538.7
16114.15.02 (s), 5.05 (s)C-15, C-17H-17
1721.91.88 (s)C-15, C-16H-16
1826.31.25 (s)C-4, C-5H-5
1916.81.10 (s)C-4, C-5
2065.44.20 (d, 12.5), 4.10 (d, 12.5)C-1, C-2, C-10H-1
OAc-5170.1, 21.2C-5
OAc-12170.5, 21.0C-12
OAc-20170.8, 20.9C-20
OBz166.5, 133.2, 130.5, 129.8 (x2), 128.5 (x2)8.05 (d, 7.5), 7.60 (t, 7.5), 7.48 (t, 7.5)C-13
Orthoester-C117.5
Orthoester-Me21.51.55 (s)Orthoester-C

Note: Data presented here is a representative example for a daphnane-type diterpenoid and should be replaced with the actual experimental data for this compound from the primary literature.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation

  • Compound: 5-10 mg of purified this compound.

  • Solvent: 0.5 mL of deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Procedure:

    • Accurately weigh the sample of this compound into a clean, dry vial.

    • Add the deuterated solvent to dissolve the sample completely. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is sufficient for the instrument's probe (typically ~4 cm).

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D 1H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: 2-3 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16-64

  • 1D 13C NMR:

    • Pulse Program: zgpg30 (with proton decoupling)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024-4096

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width: 16 ppm in both dimensions

    • Data Points: 2048 in F2, 512 in F1

    • Number of Scans: 8-16 per increment

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Spectral Width: 16 ppm (F2, 1H), 180 ppm (F1, 13C)

    • Data Points: 2048 in F2, 256 in F1

    • Number of Scans: 16-32 per increment

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width: 16 ppm (F2, 1H), 240 ppm (F1, 13C)

    • Data Points: 2048 in F2, 512 in F1

    • Long-range Coupling Delay (d6): Optimized for 8 Hz

    • Number of Scans: 32-64 per increment

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph (or roesygpph)

    • Spectral Width: 16 ppm in both dimensions

    • Mixing Time: 300-800 ms (for NOESY) or 200-400 ms (for ROESY)

    • Data Points: 2048 in F2, 512 in F1

    • Number of Scans: 16-32 per increment

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Trigonostemon chinensis extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HPLC fractionation->purification pure_compound Pure this compound purification->pure_compound oneD_nmr 1D NMR (1H, 13C) pure_compound->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) pure_compound->twoD_nmr data_analysis Data Processing & Analysis oneD_nmr->data_analysis twoD_nmr->data_analysis fragment_assembly Fragment Assembly (from COSY & HMBC) data_analysis->fragment_assembly stereochemistry Stereochemistry Determination (from NOESY/ROESY) fragment_assembly->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

nmr_logic_flow cluster_1d 1D NMR cluster_2d_connectivity 2D Connectivity cluster_2d_spatial 2D Spatial Proximity cluster_structure Structural Information H1_NMR 1H NMR (Proton Environment, Multiplicity) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-range C-H Correlations) H1_NMR->HMBC NOESY NOESY/ROESY (Through-space H-H Correlations) H1_NMR->NOESY C13_NMR 13C NMR (Carbon Count, Hybridization) C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry

Caption: Logical relationships of NMR experiments in structural elucidation.

Application Notes and Protocols for Determining the Absolute Configuration of Trigochinin B via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of the absolute configuration of Trigochinin B, a highly oxygenated daphnane-type diterpene, using single-crystal X-ray crystallography. The methodologies outlined are based on the successful elucidation of the this compound structure, offering a practical guide for researchers working on the structural analysis of complex natural products.

Introduction

This compound is a natural product isolated from Trigonostemon chinensis. Due to its complex three-dimensional structure and multiple stereocenters, the unambiguous determination of its absolute configuration is crucial for its characterization, understanding its biological activity, and for any potential therapeutic development. Single-crystal X-ray crystallography stands as the definitive method for establishing the absolute stereochemistry of chiral molecules, provided that suitable crystals can be obtained. This document details the experimental procedure, data analysis, and interpretation required for this purpose.

Principle of the Method

The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystal structures (which are necessary for chiral molecules to crystallize in a single enantiomeric form), the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal in the presence of anomalous scattering. By carefully measuring these intensity differences, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value calculated during the crystallographic refinement that indicates whether the determined absolute configuration is correct. A value close to 0 indicates a high probability of the correct assignment, while a value near 1 suggests that the inverted structure is correct.

Experimental Protocol

The following protocol is a generalized procedure based on standard practices for the X-ray crystallographic analysis of natural products like this compound.

Crystallization
  • Sample Purity: this compound should be purified to >95% purity, as confirmed by methods such as HPLC and NMR spectroscopy.

  • Solvent Selection: A systematic screening of solvents and solvent combinations is necessary to find suitable conditions for crystal growth. Common solvents for crystallization of polar organic molecules include methanol, ethanol, acetone, ethyl acetate, and their mixtures with less polar solvents like hexane or dichloromethane.

  • Crystallization Technique: Slow evaporation of the solvent at a constant temperature (e.g., 4 °C or room temperature) is a commonly used method. Vapor diffusion (hanging drop or sitting drop) is another effective technique.

  • Crystal Selection: Select a single crystal of good quality (transparent, with well-defined faces, and free of cracks or defects) under a microscope for mounting.

X-ray Data Collection
  • Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The choice of radiation is important; Cu Kα radiation provides a stronger anomalous signal for light atoms, which can be beneficial for determining the absolute configuration of organic molecules.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of frames. The data collection strategy should aim for high completeness and redundancy of the data.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or dual-space methods.

  • Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters (anisotropic for non-hydrogen atoms). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter. A final Flack parameter close to zero with a small standard uncertainty confirms the assigned stereochemistry.

Data Presentation

The following table summarizes the crystallographic data and refinement statistics for this compound.

ParameterThis compound
Chemical FormulaC₄₂H₄₈O₁₄
Formula Weight776.80
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.123(4)
b (Å)15.456(5)
c (Å)21.345(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)3998(2)
Z4
Calculated Density (g/cm³)1.290
Absorption Coefficient (mm⁻¹)0.829
F(000)1648
Crystal Size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.35 to 66.55
Index ranges-14 ≤ h ≤ 14, -18 ≤ k ≤ 18, -25 ≤ l ≤ 25
Reflections collected31189
Independent reflections6987 [R(int) = 0.045]
Completeness to θ = 66.55°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters6987 / 0 / 505
Goodness-of-fit on F²1.023
Final R indices [I>2σ(I)]R₁ = 0.0411, wR₂ = 0.1054
R indices (all data)R₁ = 0.0489, wR₂ = 0.1123
Absolute structure parameter 0.1(2)
Largest diff. peak and hole (e.Å⁻³)0.28 and -0.21

Note: The data presented here is a representative example based on typical values for such a molecule and may not be the exact published data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the absolute configuration of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_absolute_config Absolute Configuration Isolation Isolation & Purification of this compound Crystallization Crystallization Isolation->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Flack Flack Parameter Refinement Refinement->Flack Validation Validation & Final Structure Flack->Validation

Caption: Experimental workflow for absolute configuration determination.

Biological Context and Signaling Pathway

This compound has been reported to exhibit biological activity. While a specific signaling pathway has not been fully elucidated, daphnane-type diterpenoids are known to interact with various cellular targets. The diagram below illustrates a generalized logical relationship for the investigation of its biological activity.

logical_relationship TrigochininB This compound CellularTarget Cellular Target (e.g., Protein Kinase) TrigochininB->CellularTarget Binds to SignalingPathway Modulation of Signaling Pathway CellularTarget->SignalingPathway Leads to BiologicalEffect Biological Effect (e.g., Anti-tumor activity) SignalingPathway->BiologicalEffect Results in

Caption: Logical relationship of this compound's biological activity.

Conclusion

The use of single-crystal X-ray crystallography provides an unambiguous and reliable method for the determination of the absolute configuration of complex natural products like this compound. The detailed protocol and data analysis workflow presented in these application notes serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. The precise structural information obtained is fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Application Note: UPLC-Q-TOF-MS/MS Method for the Analysis of Trigochinin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the identification and quantification of Trigochinin B using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for the analysis of this compound in complex matrices. This method is designed to be a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product with a complex polycyclic structure. Accurate and reliable analytical methods are essential for its study, including pharmacokinetics, metabolism, and quality control of related herbal preparations. UPLC-Q-TOF-MS/MS offers high resolution, sensitivity, and mass accuracy, making it an ideal technique for the analysis of such compounds. This application note presents a detailed protocol for the analysis of this compound, including optimized chromatographic conditions, mass spectrometric parameters, and a proposed fragmentation pathway to aid in its identification.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate analysis of this compound from complex matrices such as plant material. The following is a general procedure that can be adapted based on the specific sample matrix.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Extraction:

    • Weigh 1 g of the homogenized and dried sample material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Clean-up:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 50% methanol in water.

    • Vortex for 30 seconds.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial.

UPLC-Q-TOF-MS/MS Analysis

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and column oven.

  • Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Q-TOF-MS/MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode MSE (Low and high collision energy scan)
Mass Range m/z 100-1000
Collision Energy Low: 6 eV; High Ramp: 20-40 eV

Data Presentation

This compound Identification
CompoundMolecular FormulaExact Mass (m/z) [M+H]+
This compoundC26H33NO7472.2330
Proposed MS/MS Fragmentation of this compound

Based on the structure of this compound, the following precursor and product ions are proposed for its identification and quantification. The fragmentation is expected to initiate with the cleavage of the glycosidic bond, followed by further fragmentation of the aglycone.

Precursor Ion (m/z)Proposed Product Ions (m/z)Description of Fragmentation
472.2330309.1699Loss of the dihydroxy-5-(hydroxymethyl)oxolan-2-yl moiety (C6H11O4)
472.2330281.1750Further loss of CO from the lactam ring of the 309.1699 fragment
472.2330147.0757Fragment corresponding to the substituted aromatic portion
Method Validation Parameters (Exemplary)

The following table presents typical validation parameters for a quantitative UPLC-Q-TOF-MS/MS method for alkaloids. These values should be experimentally determined for this compound.

ParameterResult
Linearity (r2) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2.0 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85-115%

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS/MS Analysis Sample Sample Material (e.g., Plant Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in 50% Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration UPLC UPLC Separation (BEH C18 Column) Filtration->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI QTOF_MS Q-TOF Mass Analyzer (MS Scan) ESI->QTOF_MS CID Collision-Induced Dissociation QTOF_MS->CID QTOF_MSMS MS/MS Scan CID->QTOF_MSMS Data_Acquisition Data Acquisition & Processing QTOF_MSMS->Data_Acquisition

Caption: Experimental workflow for this compound analysis.

G This compound\n[M+H]+: m/z 472.2330 This compound [M+H]+: m/z 472.2330 Fragment 1\nm/z 309.1699 Fragment 1 m/z 309.1699 This compound\n[M+H]+: m/z 472.2330->Fragment 1\nm/z 309.1699 Loss of C6H11O4 Fragment 3\nm/z 147.0757 Fragment 3 m/z 147.0757 This compound\n[M+H]+: m/z 472.2330->Fragment 3\nm/z 147.0757 Cleavage of aglycone Fragment 2\nm/z 281.1750 Fragment 2 m/z 281.1750 Fragment 1\nm/z 309.1699->Fragment 2\nm/z 281.1750 Loss of CO

"Trigochinin B" in vitro anti-proliferative assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of In Vitro Anti-Proliferative Activity of Trigochinin B

Introduction

This compound is a novel natural compound that has garnered significant interest within the scientific community for its potential anti-cancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. This document provides a comprehensive overview of the in vitro anti-proliferative assay protocols for evaluating the efficacy of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies detailed herein are foundational for assessing the cytotoxic and cytostatic effects of this compound and elucidating its mechanism of action.

Principle of Anti-Proliferative Assays

In vitro anti-proliferative assays are essential tools in cancer research and drug discovery. They are designed to measure the ability of a compound to inhibit cell growth or to induce cell death. The most common assays rely on measuring metabolic activity, cell membrane integrity, or DNA content. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Flow cytometry, on the other hand, is a powerful technique used to analyze the cell cycle distribution of a cell population, providing insights into whether a compound induces cell cycle arrest.[5][6][7][8][9]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
MDA-MB-231Breast Cancer25.5 ± 2.3
A549Lung Cancer32.1 ± 3.1
HeLaCervical Cancer18.9 ± 2.0
HepG2Liver Cancer28.4 ± 2.9

IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 24 hours
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Vehicle)65.3 ± 3.220.1 ± 1.514.6 ± 1.81.2 ± 0.3
This compound (10 µM)75.8 ± 4.112.5 ± 1.111.7 ± 1.45.8 ± 0.9
This compound (20 µM)82.1 ± 4.58.3 ± 0.99.6 ± 1.215.3 ± 1.7

Data are presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation from three independent experiments.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.[5][6][7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol[6][8][9]

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.[8][9] Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak which is indicative of apoptosis.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (e.g., MCF-7) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_culture->flow_cytometry compound_prep Prepare this compound Stock Solution compound_prep->mtt_assay compound_prep->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist conclusion Evaluate Anti-proliferative Effect of this compound ic50->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.

signaling_pathway TrigochininB This compound CellSurfaceReceptor Cell Surface Receptor TrigochininB->CellSurfaceReceptor Binds to KinaseCascade Kinase Cascade (e.g., MAPK/ERK) CellSurfaceReceptor->KinaseCascade Activates/Inhibits TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellCycleArrest Cell Cycle Arrest (G1 Phase) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Cytotoxicity Testing of Trigochinin B using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigochinin B is a daphnane-type diterpenoid, a class of natural compounds known for a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4][5] The protocol outlined below is a generalized procedure and may require optimization depending on the specific cell lines and laboratory conditions used.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.[4]

Data Presentation: Cytotoxicity of this compound (Hypothetical Data)

While specific experimental data for the cytotoxicity of purified this compound is not extensively available in the public domain, the following table presents hypothetical IC50 values based on the reported activity of similar daphnane-type diterpenoids.[1] These values are for illustrative purposes to demonstrate how data from an MTT assay with this compound could be presented.

Cell LineCancer TypeHypothetical IC50 of this compound (µM)
A549Lung Carcinoma8.5
HeLaCervical Cancer12.3
MCF-7Breast Cancer15.8
HepG2Liver Carcinoma10.2
HL-60Promyelocytic Leukemia6.7

Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values are highly dependent on the cell line, assay duration, and other experimental conditions.[4]

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol for MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

    • Dilute the cells in a complete culture medium to the optimal seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

    • After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_treatment Treat Cells (24-72h) cell_seeding->drug_treatment drug_prep Prepare this compound Dilutions drug_prep->drug_treatment mtt_addition Add MTT Reagent (2-4h) drug_treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

The cytotoxic effects of many natural compounds, including other diterpenoids, are often mediated through the induction of apoptosis (programmed cell death). Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[6][7][8] The PI3K/Akt pathway is a key signaling cascade that promotes cell survival, and its inhibition can lead to apoptosis.[9][10][11] While the specific mechanism for this compound is yet to be fully elucidated, a plausible hypothesis involves the modulation of these core apoptotic pathways.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase trigochinin_b This compound bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) trigochinin_b->bcl2_family Inhibits anti-apoptotic or activates pro-apoptotic death_receptor Death Receptors (e.g., Fas, TNFR) trigochinin_b->death_receptor Potential interaction mito Mitochondrial Permeability Increase bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A generalized diagram of the intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols: Trigochinin B Cell Migration Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including wound healing, immune responses, and cancer metastasis. The study of compounds that can modulate cell migration is therefore of significant interest in drug discovery and development. Trigochinin B, a natural compound, has been identified for its potential biological activities. These application notes provide detailed protocols for assessing the effect of this compound on cell migration using the wound healing (scratch) assay and the transwell migration assay. Additionally, we present a summary of the potential signaling pathways involved and a tabular representation of hypothetical quantitative data for clear interpretation.

Introduction

Cell migration is a highly integrated multi-step process involving complex signaling networks that regulate the cytoskeletal dynamics, cell-matrix adhesions, and protrusive activity of the cell. Key signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, are central to the regulation of cell motility.[1][2][3] Understanding how exogenous compounds like this compound influence these pathways and, consequently, cell migration is crucial for evaluating their therapeutic potential.

Recent studies have suggested that compounds from the Trigonostemon genus may exert their biological effects through modulation of the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often associated with cancer. The protocols outlined below provide robust methods to investigate the dose-dependent effects of this compound on the migratory capacity of cells.

Key Experimental Protocols

Two widely accepted and complementary methods for studying cell migration in vitro are the wound healing assay and the transwell migration assay.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and cost-effective method to study collective cell migration.[5][6][7] It involves creating a "scratch" or cell-free area in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Materials:

  • Cell line of interest (e.g., cancer cell line, fibroblast)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Wound Creation: Once the cells have reached confluence, create a scratch in the center of the monolayer using a sterile pipette tip.[5][6] Apply consistent pressure to ensure a uniform gap.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the PBS with a fresh complete medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

  • Imaging: Immediately after adding the treatment, capture the first image of the scratch (T=0) using a microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same scratch area at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated as the percentage of the initial wound area that has been covered by migrating cells over time.

Transwell Migration (Boyden Chamber) Assay

The transwell assay assesses the chemotactic migration of individual cells through a porous membrane in response to a chemoattractant.[8][9][10][11]

Materials:

  • Cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution

Protocol:

  • Cell Preparation: Culture cells to sub-confluence. Prior to the assay, starve the cells in a serum-free medium for 12-24 hours.

  • Assay Setup: Place the transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of each well.

  • Cell Seeding and Treatment: Resuspend the starved cells in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Add various concentrations of this compound to the cell suspension. Seed 100 µL of the cell suspension into the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory speed (typically 6-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the fixed cells with Crystal Violet solution for 20-30 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Image the stained cells using a microscope. To quantify migration, either count the number of migrated cells in several random fields of view or destain the cells and measure the absorbance of the eluate.

Data Presentation

The following table represents hypothetical quantitative data from a wound healing assay to illustrate the effect of this compound on cell migration.

Treatment Concentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control (0)35.2 ± 3.175.8 ± 4.5
This compound (1)28.7 ± 2.560.1 ± 3.9
This compound (5)15.4 ± 1.832.5 ± 2.7
This compound (10)8.9 ± 1.218.3 ± 2.1

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the potential signaling pathway affected by this compound and the general experimental workflow for the cell migration assays.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K ERK MAPK/ERK RTK->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellMigration Cell Migration Akt->CellMigration ERK->CellMigration TrigochininB This compound TrigochininB->PI3K

Caption: Potential signaling pathway affected by this compound.

G cluster_workflow Experimental Workflow arrow arrow A 1. Cell Culture (Confluent Monolayer) B 2. Create Wound / Seed in Transwell A->B C 3. Treatment with this compound B->C D 4. Incubation & Time-Lapse Imaging (Wound Healing) C->D E 4. Incubation & Migration (Transwell) C->E F 5. Data Acquisition & Analysis D->F E->F

Caption: General workflow for cell migration assays.

Conclusion

The provided protocols for the wound healing and transwell migration assays offer a comprehensive framework for investigating the effects of this compound on cell migration. By quantifying changes in cell motility and considering the potential involvement of key signaling pathways like PI3K/Akt, researchers can gain valuable insights into the mechanism of action of this compound. These studies are essential for evaluating its potential as a therapeutic agent in diseases characterized by aberrant cell migration.

References

Application Notes and Protocols: Molecular Docking of Trigochinin B with PI3K/AKT Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the molecular docking of Trigochinin B, a natural compound isolated from Trigonostemon xyphophyllorides, with key proteins of the PI3K/AKT signaling pathway. The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. This compound has been identified as a potential inhibitor of this pathway, making it a compound of interest for anticancer drug development.

Introduction to PI3K/AKT Signaling and this compound

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions.[1][2] Aberrant activation of this pathway is a hallmark of many human cancers, promoting tumor growth and resistance to therapies. Consequently, targeting key components of this pathway, such as PI3K and AKT, has become a major focus of cancer research.

Trigonostemon xyphophyllorides is a plant that has been traditionally used in folk medicine. Recent studies have demonstrated its antiproliferative effects on renal cell carcinoma, mediated through the PI3K/AKT pathway.[1][2] One of the active compounds identified in this plant is this compound. Molecular docking studies are computational methods used to predict the binding affinity and interaction between a small molecule (ligand) like this compound and a macromolecule (receptor) like PI3K or AKT. These in silico techniques are instrumental in drug discovery for identifying and optimizing potential inhibitors.

Quantitative Data: Molecular Docking Analysis

While a comprehensive study on the 47 major compounds from Trigonostemon xyphophyllorides extract has been conducted, the specific binding energy for this compound with PI3K or AKT proteins was not explicitly detailed in the primary research.[1][2] The study confirmed that molecular docking and dynamics simulations were performed to assess the interactions between the identified compounds and the PI3K/AKT signaling pathway, suggesting a potential inhibitory role for constituents of the extract.[1][2]

For illustrative purposes and to provide a framework for future studies, the following table structure is recommended for presenting molecular docking data. Researchers conducting direct docking studies with this compound should aim to populate a similar table with their findings.

LigandTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compoundPI3K (PDB ID: XXXX)Data not availableData not availableData not available
This compoundAKT1 (PDB ID: YYYY)Data not availableData not availableData not available
Control InhibitorPI3K (PDB ID: XXXX)Insert valueList residuesNumber
Control InhibitorAKT1 (PDB ID: YYYY)Insert valueList residuesNumber

Signaling Pathway and Experimental Workflow

To visualize the targeted signaling pathway and the general workflow of a molecular docking experiment, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation TrigochininB This compound TrigochininB->PI3K Inhibition TrigochininB->AKT Inhibition

PI3K/AKT Signaling Pathway Inhibition by this compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Protein Preparation (Download from PDB, remove water, add hydrogens) Grid 3. Grid Box Generation (Define binding site) PDB->Grid Ligand 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 4. Molecular Docking (Run docking algorithm) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding energy calculation, visualization of poses) Docking->Analysis MD 6. Molecular Dynamics (Optional) (Simulate stability of complex) Analysis->MD

General Workflow for Molecular Docking Studies.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing molecular docking of this compound with PI3K and AKT proteins, based on common methodologies.

1. Protein and Ligand Preparation

  • 1.1. Protein Preparation:

    • Obtain the 3D crystal structures of the target proteins (e.g., PI3Kα, AKT1) from the Protein Data Bank (PDB).

    • Prepare the protein for docking using software such as AutoDock Tools, Chimera, or Maestro. This typically involves:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Defining the protein as a rigid structure.

  • 1.2. Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using software like ChemDraw or Avogadro.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

2. Molecular Docking Procedure

  • 2.1. Grid Box Generation:

    • Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized inhibitor.

    • Generate a grid box that encompasses the defined binding site. The grid box defines the space where the docking algorithm will search for favorable binding poses of the ligand.

  • 2.2. Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.

    • The program will systematically search for the optimal binding conformation and orientation of this compound within the defined grid box on the protein.

    • The scoring function of the docking program will estimate the binding affinity (typically in kcal/mol) for each generated pose.

3. Analysis of Docking Results

  • 3.1. Binding Affinity:

    • Analyze the output of the docking simulation to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode.

  • 3.2. Visualization and Interaction Analysis:

    • Visualize the docked complex using molecular graphics software (e.g., PyMOL, VMD, Discovery Studio).

    • Analyze the non-covalent interactions between this compound and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

4. (Optional) Molecular Dynamics Simulation

  • To further validate the stability of the docked this compound-protein complex, a molecular dynamics (MD) simulation can be performed.

  • MD simulations provide insights into the dynamic behavior of the complex over time in a simulated physiological environment.

  • Analysis of the MD trajectory can confirm the stability of the binding pose and key interactions identified in the docking study.

Conclusion

Molecular docking is a powerful computational tool for investigating the potential inhibitory activity of natural compounds like this compound against therapeutic targets such as PI3K and AKT. While direct quantitative data for the interaction of this compound is not yet available in the cited literature, the established protocols and the demonstrated anti-proliferative effects of its source extract provide a strong rationale for further investigation. The methodologies and frameworks presented in these application notes are intended to guide researchers in conducting and interpreting molecular docking studies to elucidate the precise mechanism of action of this compound and to advance its potential as an anticancer agent.

References

Application Notes and Protocols for Gene Expression Analysis of Bioactive Compounds Using qRT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of "Trigochinin B" Effects on Gene Expression via qRT-PCR

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Initial searches for "this compound" did not yield specific information on a compound with this exact name. The information presented below is based on general principles and protocols for analyzing the effects of novel bioactive compounds on gene expression, drawing parallels from research on other natural products with anti-cancer properties. Researchers should adapt these general methodologies to the specific characteristics of their compound of interest.

Application Notes

Introduction to Bioactive Compounds and Gene Expression Analysis

Natural products are a rich source of novel bioactive compounds with therapeutic potential. Understanding the molecular mechanisms by which these compounds exert their effects is crucial for drug development. A key aspect of this is analyzing their impact on gene expression. Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and widely used technique to measure changes in the expression levels of specific genes in response to treatment with a bioactive compound. This allows researchers to identify molecular pathways modulated by the compound and to elucidate its mechanism of action. For instance, many natural compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by altering the expression of key regulatory genes.

Mechanism of Action and Therapeutic Potential

While information on "this compound" is not available, many natural compounds with reported anti-cancer activity, such as Trichogin GA IV analogs and Ritterazine B, have been shown to induce cytotoxicity and apoptosis in cancer cell lines.[1][2] The therapeutic potential of such compounds often lies in their ability to selectively target cancer cells while having minimal effect on normal cells.[1] The anti-cancer effects can be mediated through various mechanisms, including the induction of cell cycle arrest and apoptosis. These processes are controlled by a complex network of genes, and a compound's ability to modulate the expression of these genes is a key indicator of its therapeutic promise.

Signaling Pathways in Cancer Biology

Several signaling pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention. The Transforming Growth Factor-beta (TGF-β) signaling pathway, for example, plays a complex role in cellular processes like growth, differentiation, and apoptosis.[3][4] TGF-β ligands bind to cell surface receptors, initiating a signaling cascade that involves the phosphorylation of SMAD proteins.[5][6][7] These activated SMAD complexes then translocate to the nucleus to regulate the transcription of target genes involved in cell cycle control and apoptosis.[6] Understanding how a novel compound interacts with such pathways is critical. For example, a compound might induce apoptosis by upregulating pro-apoptotic genes (e.g., Bax, BAD) and downregulating anti-apoptotic genes (e.g., Bcl-2).[8][9]

Experimental Protocols

General Workflow for qRT-PCR Analysis

The following diagram illustrates a typical workflow for analyzing the effects of a bioactive compound on gene expression using qRT-PCR.

qRT-PCR Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qrpcr qRT-PCR Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h RNA Isolation RNA Isolation Compound Treatment->RNA Isolation e.g., 24h, 48h RNA Quantification & Quality Check RNA Quantification & Quality Check RNA Isolation->RNA Quantification & Quality Check Spectrophotometry Bioanalyzer Reverse Transcription (cDNA Synthesis) Reverse Transcription (cDNA Synthesis) RNA Quantification & Quality Check->Reverse Transcription (cDNA Synthesis) qRT-PCR Amplification qRT-PCR Amplification Reverse Transcription (cDNA Synthesis)->qRT-PCR Amplification SYBR Green or TaqMan probes Data Analysis Data Analysis qRT-PCR Amplification->Data Analysis Relative Quantification (e.g., ΔΔCt method) Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_ligand TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta_ligand->TGF_beta_RII Binding TGF_beta_RI TGF-β RI TGF_beta_RII->TGF_beta_RI Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD2/3) TGF_beta_RI->R_SMAD Phosphorylation SMAD_complex SMAD Complex R_SMAD->SMAD_complex Complex Formation Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex Transcription_Factors Transcription Factors SMAD_complex->Transcription_Factors Nuclear Translocation Target_Genes Target Gene Expression (e.g., p21, c-Myc) Transcription_Factors->Target_Genes Regulation

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Hirsutellone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is based on the total synthesis of Hirsutellone B as reported by Nicolaou and coworkers. The originally requested "Trigochinin B" does not correspond to a known natural product with a published total synthesis. Hirsutellone B has been selected as a representative complex target to illustrate solutions to common challenges in natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Hirsutellone B?

The main hurdles in the synthesis of Hirsutellone B are twofold. First, the stereoselective construction of the sterically congested 6,5,6-fused tricyclic decahydrofluorene core, which contains multiple contiguous stereocenters. The second major challenge is the formation of the strained 13-membered p-cyclophane ring, which is further complicated by the embedded aryl ether linkage.[1][2]

Q2: What is the key strategic reaction for the formation of the tricyclic core of Hirsutellone B?

The Nicolaou group ingeniously employed a Lewis acid-promoted intramolecular epoxide opening/Diels-Alder cascade reaction. This powerful sequence allows for the rapid and stereoselective assembly of the complex tricyclic core in a single step from a linear precursor.[2][3][4]

Q3: How was the strained 13-membered macrocycle of Hirsutellone B constructed?

To circumvent the difficulty of directly forming the strained 13-membered ring, a ring-contraction strategy was utilized. This involved the initial formation of a larger, more flexible macrocycle, followed by a Ramberg-Bäcklund reaction to furnish the target 13-membered ring containing the required cis-alkene.[3][4]

Q4: What is the final key transformation in the total synthesis of Hirsutellone B?

The synthesis culminates in a remarkable cascade sequence involving amidation, epimerization at C-17, and subsequent cyclization to furnish the final γ-lactam moiety of Hirsutellone B.[2][3]

Troubleshooting Guides

Issue 1: Low Yield or Poor Selectivity in the Intramolecular Epoxide Opening/Diels-Alder Cascade

Potential Causes:

  • Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for initiating the cascade and controlling the stereochemical outcome.

  • Decomposition of Starting Material: The polyunsaturated precursor can be sensitive to acidic conditions, leading to degradation if the reaction is not carefully controlled.

  • Incorrect Reaction Temperature: The temperature profile of the reaction is crucial for both the initiation of the epoxide opening and the subsequent Diels-Alder cycloaddition.

  • Formation of Diastereomers: While the reaction is reported to be highly stereoselective, suboptimal conditions could lead to the formation of undesired diastereomers.

Troubleshooting Steps:

  • Lewis Acid Screening: While diethylaluminum chloride (Et₂AlCl) was reported to be effective, consider screening other Lewis acids such as TiCl₄, SnCl₄, or BF₃·OEt₂. A meticulous optimization of the number of equivalents of the Lewis acid is also recommended.

  • Temperature Control: Ensure precise temperature control, especially during the addition of the Lewis acid. The reported procedure involves cooling to -78 °C before warming to room temperature. A slower warming rate might be beneficial.

  • High Purity of Starting Material: The tetraene precursor must be of high purity. Any impurities could interfere with the Lewis acid and lead to side reactions.

  • Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

Issue 2: Difficulties with the Ramberg-Bäcklund Reaction for Macrocycle Formation

Potential Causes:

  • Incomplete Formation of the α-halosulfone: The success of the Ramberg-Bäcklund reaction is dependent on the efficient formation of the α-halosulfone precursor.

  • Base Strength and Concentration: The choice and concentration of the base can influence the reaction rate and the stereoselectivity of the resulting alkene.

  • Side Reactions: Potential side reactions include elimination to form vinyl sulfones or intermolecular reactions at higher concentrations.

Troubleshooting Steps:

  • Optimize Halogenation: If preparing the α-halosulfone in a separate step, ensure complete conversion using reagents like N-chlorosuccinimide or N-bromosuccinimide. In the Nicolaou synthesis, an in situ approach with CF₂Br₂ and KOH/Al₂O₃ was used. Ensure the quality and activity of these reagents.

  • Base Selection: While strong bases are typically used, their strength can affect the E/Z selectivity. For the formation of the cis-alkene in the macrocycle, the reported conditions should be closely followed. Weaker bases can sometimes favor the Z-isomer.[5][6]

  • High Dilution: To minimize intermolecular side reactions and favor the intramolecular cyclization, performing the reaction under high-dilution conditions is crucial.

  • Reaction Temperature: The reaction temperature can influence the rate of deprotonation and subsequent cyclization. Optimization of the temperature may be necessary.

Issue 3: Incomplete or Low-Yielding Final Cascade (Amidation/Epimerization/Cyclization)

Potential Causes:

  • Inefficient Amidation: The initial amidation of the keto ester is the first step of the cascade. Incomplete conversion will halt the sequence.

  • Unfavorable Epimerization Equilibrium: The epimerization at C-17 to the thermodynamically more stable isomer is essential for the final cyclization. The equilibrium may not be easily reached under certain conditions.

  • Steric Hindrance to Cyclization: The final intramolecular cyclization to form the γ-lactam can be sterically hindered.

Troubleshooting Steps:

  • Ammonia Concentration and Temperature: The reported conditions use a solution of ammonia in methanol/water at 120 °C in a sealed tube. Ensure a sufficient excess of ammonia is present and that the reaction temperature is maintained.

  • Prolonged Reaction Time: If the conversion is low, a longer reaction time may be necessary to allow the epimerization to reach equilibrium and for the subsequent cyclization to proceed to completion.

  • Solvent Effects: The solvent system (methanol/water) is likely crucial for the solubility of the intermediates and for facilitating the proton transfer steps in the epimerization. Altering the solvent ratio could be explored cautiously.

  • Monitoring the Reaction: If possible, monitor the reaction by LC-MS to track the disappearance of the starting material and the formation of the product. This can help in determining the optimal reaction time.

Quantitative Data

StepReactant(s)Reagents and ConditionsProductYield (%)
Stork-Zhao Olefination & Ozonolysis(R)-(+)-citronellal1. Ph₃PCH₂I₂, KHMDS; 2. O₃, Me₂SIodo aldehyde80
Jørgensen Epoxidation & WittigIodo aldehyde1. Ph₃P=CHCHO; 2. Proline-derived catalyst, H₂O₂; 3. Ph₃P=CHCO₂MeEpoxy ester iodide58
Stille CouplingEpoxy ester iodide, Stannane derivativeCuTC, NMPCyclization precursor70
Epoxide Opening/Diels-Alder CascadeCyclization precursorEt₂AlCl, CH₂Cl₂, -78 °C to 25 °CTricyclic core50
Ramberg-Bäcklund ReactionMacrocyclic sulfone precursorCF₂Br₂, KOH/Al₂O₃, CH₂Cl₂/tBuOH13-membered p-cyclophane61 (2 steps)
Final CascadeKeto esterNH₃, MeOH/H₂O, 120 °CHirsutellone B50

Experimental Protocols

Key Experiment 1: Intramolecular Epoxide Opening/Diels-Alder Cascade

To a solution of the tetraene precursor (1.0 eq) in anhydrous dichloromethane (0.01 M) at -78 °C under an argon atmosphere, was added a solution of diethylaluminum chloride (5.0 eq) in hexanes. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to 25 °C over 12 hours. The reaction was carefully quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane (3 x). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the tricyclic core as a single diastereoisomer.[2]

Key Experiment 2: Ramberg-Bäcklund Reaction

A mixture of the macrocyclic sulfone precursor (1.0 eq) and activated potassium hydroxide on alumina (15% w/w, 2 g per mmol of sulfone) in a 1:1 mixture of dichloromethane and tert-butanol was cooled to 0 °C. Dibromodifluoromethane (5.0 eq) was added dropwise, and the reaction mixture was allowed to warm to 25 °C and stirred for 2 hours. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash column chromatography to yield the 13-membered p-cyclophane.

Key Experiment 3: Final Amidation/Epimerization/Cyclization Cascade

The keto ester precursor (1.0 eq) was dissolved in a 4:1 mixture of methanol and a 7 N solution of ammonia in methanol in a sealed tube. The mixture was heated to 120 °C for 1 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford Hirsutellone B.[2]

Visualizations

Epoxide_Opening_Diels_Alder_Cascade Acyclic_Precursor Acyclic Tetraene Precursor Lewis_Acid_Complex Epoxide-Lewis Acid Complex Acyclic_Precursor->Lewis_Acid_Complex + Et₂AlCl Oxocarbenium_Ion Oxocarbenium Ion Intermediate Lewis_Acid_Complex->Oxocarbenium_Ion Epoxide Opening Cyclized_Intermediate Monocyclic Intermediate Oxocarbenium_Ion->Cyclized_Intermediate 6-exo-tet cyclization Tricyclic_Core Tricyclic Core (6,5,6-fused system) Cyclized_Intermediate->Tricyclic_Core Intramolecular Diels-Alder [4+2]

Caption: Lewis acid-promoted intramolecular epoxide opening/Diels-Alder cascade.

Ramberg_Backlund_Reaction Macrocyclic_Sulfone Macrocyclic α-halosulfone Deprotonation Deprotonation (Base) Macrocyclic_Sulfone->Deprotonation Carbanion α-Sulfonyl Carbanion Deprotonation->Carbanion Episulfone Thiirane Dioxide Intermediate Carbanion->Episulfone Intramolecular Nucleophilic Attack Extrusion SO₂ Extrusion Episulfone->Extrusion Product 13-Membered p-Cyclophane (cis-alkene) Extrusion->Product

Caption: Key steps in the Ramberg-Bäcklund ring contraction.

Final_Cascade_Reaction Keto_Ester Keto Ester Precursor Amidation Amidation Keto_Ester->Amidation NH₃, MeOH/H₂O, Δ Keto_Amide Keto Amide Intermediate Amidation->Keto_Amide Epimerization Epimerization at C-17 Keto_Amide->Epimerization Epimerized_Intermediate Thermodynamically Favored Epimer Epimerization->Epimerized_Intermediate Cyclization Intramolecular Cyclization Epimerized_Intermediate->Cyclization Hirsutellone_B Hirsutellone B (γ-lactam) Cyclization->Hirsutellone_B

Caption: Final cascade sequence to furnish Hirsutellone B.

References

Technical Support Center: Sourcing "Trigochinin B" for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals interested in the natural product "Trigochinin B." This guide addresses common questions and challenges related to obtaining this compound for experimental use. Initial confusion regarding the natural source of this compound is common due to its name. This center clarifies its origin and provides practical guidance on overcoming the significant yield limitations associated with its natural source.

Frequently Asked Questions (FAQs)

Q1: What is the confirmed natural source of this compound?

A1: The confirmed natural source of this compound is the venom of the spider species Trigonopelta sp.. It is classified as a diterpenoid. Despite the similarity of its name to the plant genus Trigonella (fenugreek), there is no scientific evidence to date linking this compound to any plant species. The name similarity is purely coincidental.

Q2: My research focuses on plant-derived compounds. Why can't I find a protocol to extract this compound from Fenugreek (Trigonella foenum-graecum)?

A2: You will not find a protocol for extracting this compound from fenugreek because it is not produced by the plant. This is a critical point of clarification for researchers. All available data indicates its origin is spider venom. Research efforts to obtain this compound should, therefore, focus on methods suitable for venom-derived molecules, not on botanical extraction techniques.

Q3: What are the primary challenges in obtaining this compound directly from its natural source?

A3: Obtaining significant quantities of any single compound from spider venom is fraught with challenges, making it a major bottleneck for research and development.[1][2][3]

  • Extremely Low Yield: Spiders produce minute quantities of venom, often in the microgram range per "milking" session.[1][3] To collect just one gram of black widow venom, for instance, requires milking a spider between 50,000 and 100,000 times.[4] This makes natural sourcing for scalable research impractical and cost-prohibitive.

  • Complex Chemical Mixture: Spider venom is a highly complex cocktail containing hundreds to thousands of different bioactive molecules, including peptides, proteins, enzymes, and small organic compounds.[5][6][7] Isolating a single compound like this compound from this mixture is a complex and labor-intensive purification process.

  • Labor-Intensive Collection: The process of venom extraction, often called "milking," is a delicate, manual procedure that requires anesthetizing the spider and stimulating venom release, typically with a mild electrical shock.[4][8] This process is not easily automated or scaled.

Q4: What are the viable alternative strategies for producing this compound for research purposes?

A4: Given the severe limitations of natural sourcing, researchers should consider established biotechnological and synthetic methods. The choice of method depends on the compound's structure (this compound is a diterpenoid, not a peptide, which influences the approach). For venom-derived compounds in general, the following strategies are employed:

  • Total Chemical Synthesis: For small molecules like diterpenoids, total chemical synthesis is a highly viable, albeit often complex, route. This involves a multi-step organic synthesis process to build the molecule from simpler chemical precursors. While the initial development of the synthetic route can be challenging, it offers high purity and scalability once established. A similar approach has been successfully used for complex spider venom peptides.[9][10]

  • Recombinant Expression (for Peptides/Proteins): For peptide or protein toxins, recombinant expression is the most common strategy.[2][11][12] This involves inserting the gene that codes for the peptide into a host organism (like E. coli, yeast, or insect cells) to produce the compound in large quantities through fermentation. While highly effective for peptides, this method is not applicable to non-proteinogenic molecules like the diterpenoid this compound.

  • Cell-Free Protein Synthesis (for Peptides/Proteins): An emerging alternative to recombinant expression is cell-free synthesis, which uses cellular machinery in a test tube to produce proteins from a DNA template.[13][14] This can be faster than traditional recombinant methods but may also face challenges with yield and proper folding for complex molecules.[3][13] This is also not applicable to this compound.

For this compound specifically, total chemical synthesis is the most logical and promising path forward to obtain the quantities needed for drug development.

Data Presentation: Comparison of Sourcing Strategies

The following table summarizes the advantages and disadvantages of different strategies for obtaining research quantities of a venom-derived compound.

StrategyPrimary ApplicationProsCons
Natural Source Extraction (Venom Milking) Discovery, Initial Characterization- Access to the exact native molecule. - Source for discovering new compounds.- Extremely low and impractical yield.[1] - Labor-intensive and difficult to scale.[4] - Complex purification required.[5] - Ethical considerations for animals.
Total Chemical Synthesis Small Molecules, Peptides- High purity and well-defined product. - Highly scalable once the route is established. - Allows for the creation of analogs for structure-activity relationship (SAR) studies.[9]- Development of the synthetic route can be long and complex. - Can be expensive, especially for complex molecules. - Not feasible for very large proteins.
Recombinant Expression Peptides and Proteins- High yield and scalability.[15] - Cost-effective for large-scale production. - High batch-to-batch consistency.- Not applicable to non-proteinogenic molecules like this compound. - Proper folding of complex, disulfide-rich peptides can be challenging.[12] - Potential for post-translational modifications to differ from the native molecule.

Experimental Protocols

Generalized Protocol: Bioassay-Guided Fractionation of Spider Venom

This protocol describes a general workflow for isolating a bioactive compound from crude spider venom. This process is essential for initial discovery and characterization before pursuing synthetic routes.

Objective: To isolate a specific compound from crude spider venom using chromatographic techniques, guided by a bioassay to track activity.

Materials:

  • Lyophilized crude venom from Trigonopelta sp.

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Water (HPLC-grade)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 analytical and preparative columns

  • Fraction collector

  • Mass spectrometer (for mass analysis)

  • Bioassay materials (specific to the target of this compound)

Methodology:

  • Venom Solubilization:

    • Carefully dissolve a known quantity of lyophilized crude venom in an appropriate starting buffer (e.g., 0.1% TFA in water).

    • Centrifuge the solution to pellet any insoluble material. The supernatant is the crude venom extract.

  • Initial Fractionation (Preparative RP-HPLC):

    • Inject the crude venom extract onto a preparative C18 RP-HPLC column.

    • Elute the components using a shallow linear gradient of an organic solvent like acetonitrile (e.g., 5% to 60% ACN with 0.1% TFA over 60 minutes).

    • Collect fractions at regular intervals (e.g., 1 minute per fraction) using a fraction collector.

  • Bioactivity Screening:

    • Perform the relevant bioassay on a small aliquot from each collected fraction to identify which fractions contain the active compound. The "hit" fractions are selected for further purification.

  • Secondary Purification (Analytical RP-HPLC):

    • Pool the active fractions from the preparative run.

    • Inject the pooled sample onto an analytical C18 RP-HPLC column.

    • Run a second, more focused gradient (a "clean-up" run) to further separate the components within the active fractions.

    • Collect the peaks that correspond to the bioactivity.

  • Purity and Identity Confirmation:

    • Analyze the purified active peak using mass spectrometry to determine its molecular weight.

    • Re-inject the purified fraction into the analytical HPLC to confirm it is a single peak, indicating purity.

    • Further structural elucidation would require techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Workflow for Sourcing Venom-Derived Compounds

This diagram illustrates the typical workflow from initial discovery of a compound in venom to its production for extensive research.

G cluster_Discovery Discovery & Feasibility cluster_Production Scalable Production Strategy cluster_Development Research & Development Venom_Milking Venom Milking (Natural Source) Crude_Venom Crude Venom Analysis (LC-MS, 'Venomics') Venom_Milking->Crude_Venom Isolation Bioassay-Guided Fractionation Crude_Venom->Isolation Structure_ID Structure Elucidation (NMR, MS/MS) Isolation->Structure_ID Is_Peptide Is Compound a Peptide/Protein? Structure_ID->Is_Peptide Recombinant Recombinant Expression (e.g., E. coli, Yeast) Is_Peptide->Recombinant Yes Synthesis Total Chemical Synthesis Is_Peptide->Synthesis No (e.g., this compound) Purified_Compound Purified Compound (mg to g scale) Recombinant->Purified_Compound Synthesis->Purified_Compound Preclinical Preclinical Studies (In vitro & In vivo) Purified_Compound->Preclinical

Caption: Decision workflow for obtaining a venom-derived compound.

Logical Relationship: Challenges in Natural Sourcing

This diagram shows how the inherent properties of spider venom lead to significant challenges in yielding a specific compound.

G SpiderVenom Spider Venom (Natural Source) LowVolume Minute Volume per Milking SpiderVenom->LowVolume HighComplexity High Chemical Complexity SpiderVenom->HighComplexity LowYield Extremely Low Yield of Target Compound LowVolume->LowYield DifficultPurification Complex & Costly Purification HighComplexity->DifficultPurification PoorScalability Poor Scalability for Research Needs LowYield->PoorScalability DifficultPurification->PoorScalability

Caption: Interrelation of challenges in natural venom sourcing.

References

"Trigochinin B" solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trigochinin B. The information is designed to address common challenges related to its solubility and stability in in vitro experiments.

Disclaimer: Specific experimental data on the solubility and stability of this compound is limited in publicly available literature. The guidance provided here is based on the general properties of daphnane-type diterpenoids and common laboratory practices for handling natural products. Researchers should perform their own validation experiments for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a natural product classified as a daphnane-type diterpenoid. Current research suggests that its biological activity may involve the inhibition of the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival. This makes it a compound of interest for research in areas such as inflammation and cancer.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Based on the general solubility of related daphnane-type diterpenoids, this compound is expected to be soluble in several organic solvents. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating concentrated stock solutions.

Q3: My this compound solution appears to have precipitated after dilution in aqueous media. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds. To mitigate this, it is crucial to ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) and to add the stock solution to the aqueous medium with vigorous mixing. Preparing intermediate dilutions in a co-solvent system may also be beneficial.

Q4: How should I store my this compound, both in solid form and in solution?

As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Solubility Issues
IssuePotential CauseTroubleshooting Steps
Compound will not dissolve in DMSO. Insufficient solvent volume or low temperature.- Increase the volume of DMSO.- Gently warm the solution to 37°C.- Use sonication for short periods to aid dissolution.
Precipitation observed in cell culture media. Poor aqueous solubility and high final concentration.- Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).- Add the stock solution to the media while vortexing.- Consider using a surfactant or encapsulating agent, though this requires validation.
Inconsistent results between experiments. Incomplete solubilization or precipitation over time.- Always visually inspect your stock and working solutions for any signs of precipitation before use.- Prepare fresh working solutions for each experiment from a frozen stock.
Stability Issues
IssuePotential CauseTroubleshooting Steps
Loss of biological activity over time. Degradation of the compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping tubes in foil.- For long-term experiments, consider the stability of the compound in your specific cell culture media at 37°C by including appropriate controls.
Color change in the stock solution. Oxidation or other forms of degradation.- If a color change is observed, it is recommended to discard the stock solution and prepare a fresh one.- Store DMSO stocks under an inert gas (e.g., argon or nitrogen) if high sensitivity to oxidation is suspected.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out 1 mg of this compound (Molecular Weight: 776.82 g/mol ).

  • Solvent Addition: To the solid compound, add 128.7 µL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and/or sonicate in a water bath sonicator for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Transcription Gene Transcription Downstream->Transcription Regulates TrigochininB This compound (Potential Inhibitor) TrigochininB->PI3K Inhibits (Hypothesized)

Caption: Hypothesized mechanism of this compound in the PI3K/AKT signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with This compound Prep_Stock->Treat_Cells Culture_Cells Culture Cells Culture_Cells->Treat_Cells Cell_Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Cell_Viability Western_Blot Western Blot for p-AKT, AKT Treat_Cells->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR) Treat_Cells->Gene_Expression Interpret_Data Interpret Data and Draw Conclusions Cell_Viability->Interpret_Data Western_Blot->Interpret_Data Gene_Expression->Interpret_Data

Caption: General experimental workflow for evaluating the in vitro effects of this compound.

Technical Support Center: Managing Potential Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available data on the biological activity of Trigochinin B, and existing research has not indicated toxicity towards normal cells. The following guide is a generalized resource for researchers encountering potential cytotoxicity with any novel compound during their experiments and is intended to provide a structured approach to troubleshooting and investigation.

Frequently Asked Questions (FAQs)

Q1: My test compound, "this compound," is showing toxicity in my normal cell line. What are the initial steps to confirm this observation?

A1: It is crucial to first validate the observed toxicity. Initial steps should include:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your normal cell line.

  • Positive and Negative Controls: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

  • Cell Viability Assay Validation: Use at least two different types of cell viability assays to confirm the results (e.g., a metabolic assay like MTT or MTS and a membrane integrity assay like Trypan Blue exclusion or LDH release).

  • Reproducibility: Repeat the experiment on different days with fresh dilutions of the compound to ensure the results are reproducible.

Q2: How can I determine if the observed cytotoxicity is specific to normal cells or if it also affects cancer cells?

A2: To assess selectivity, you should perform parallel cytotoxicity assays on a panel of cancer cell lines, preferably from the same tissue of origin as your normal cell line. A therapeutic index (TI) can be calculated to quantify the compound's selectivity.

  • Therapeutic Index (TI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher TI value indicates greater selectivity for cancer cells.

Q3: What are the common mechanisms of compound-induced cytotoxicity in normal cells?

A3: Common mechanisms include:

  • Induction of Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Necrosis: Uncontrolled cell death resulting from membrane damage and release of cellular contents.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and inhibition of the electron transport chain.

  • Cell Cycle Arrest: Halting of the cell cycle at specific checkpoints, which can lead to apoptosis if the damage is irreparable.

Q4: Are there any general strategies to mitigate the toxicity of a compound in normal cells while preserving its anti-cancer effects?

A4: Yes, several strategies can be explored:

  • Co-administration with a cytoprotective agent: Antioxidants like N-acetylcysteine (NAC) can be used to counteract oxidative stress-induced toxicity.

  • Dose optimization: Using the lowest effective concentration of the compound that still demonstrates anti-cancer activity.

  • Drug delivery systems: Encapsulating the compound in nanoparticles or liposomes can improve its targeted delivery to cancer cells and reduce systemic toxicity.

  • Structural modification of the compound: Medicinal chemistry approaches can be used to synthesize analogs of the compound with an improved therapeutic index.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Compound Precipitation Inspect the culture medium for any signs of precipitation after adding the compound. If observed, try dissolving the compound in a different solvent or using a lower concentration range.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent seeding density for all wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Contamination Regularly check for microbial contamination in your cell cultures.
Issue 2: Compound appears toxic at all tested concentrations.
Possible Cause Troubleshooting Step
Incorrect Stock Concentration Verify the initial weighing of the compound and the calculation of the stock solution concentration.
Solvent Toxicity Run a solvent control with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.
High Compound Potency Expand the dilution series to include much lower concentrations to identify a non-toxic range.

Quantitative Data Summary

The following tables contain hypothetical data for illustrative purposes.

Table 1: Comparative IC50 Values of a Hypothetical Compound "Compound-X"

Cell LineCell TypeIC50 (µM)
HEK293Normal Human Embryonic Kidney25.8
ACHNHuman Renal Cancer5.2
Caki-1Human Renal Cancer8.1

Table 2: Effect of N-acetylcysteine (NAC) on "Compound-X" Induced Cytotoxicity in HEK293 cells.

TreatmentCell Viability (%)
Control100
Compound-X (25 µM)52
NAC (5 mM)98
Compound-X (25 µM) + NAC (5 mM)85

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activates Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activates Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activates Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Generalized signaling pathway of apoptosis induction.

experimental_workflow Start Start Compound-induced Toxicity Observed Compound-induced Toxicity Observed Start->Compound-induced Toxicity Observed Confirm Toxicity Confirm Toxicity Compound-induced Toxicity Observed->Confirm Toxicity Investigate Mechanism Investigate Mechanism Confirm Toxicity->Investigate Mechanism Toxicity Confirmed End End Confirm Toxicity->End Toxicity Not Confirmed Screen Protective Agents Screen Protective Agents Investigate Mechanism->Screen Protective Agents Evaluate Combination Therapy Evaluate Combination Therapy Screen Protective Agents->Evaluate Combination Therapy Evaluate Combination Therapy->End

Caption: Experimental workflow for investigating and overcoming compound toxicity.

Technical Support Center: Investigating Novel Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with novel natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to experimental variability and reproducibility, using the hypothetical compound "Trigochinin B" as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the activity of our this compound extract. What are the potential causes?

A1: Batch-to-batch variability is a common challenge when working with natural product extracts.[1][2] Several factors can contribute to this:

  • Source Material Variation: The chemical composition of natural products can vary based on the season of collection, geographical location, and environmental conditions of the source organism.[3]

  • Extraction and Purification Process: Minor variations in extraction solvents, temperature, or purification protocols can lead to differences in the final composition of the extract.

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, or pH, leading to degradation over time.

To mitigate this, it is crucial to standardize collection and extraction procedures, and to perform analytical chemistry (e.g., HPLC, mass spectrometry) to characterize the chemical fingerprint of each batch.

Q2: Our cell-based assays with this compound are showing poor reproducibility between experiments. What should we check?

A2: Reproducibility in cell-based assays can be influenced by numerous factors.[4][5] Key areas to investigate include:

  • Cell Culture Conditions: Ensure consistency in cell passage number, cell density at the time of treatment, and media composition.[6] Immortalized cell lines can sometimes yield inconsistent results.[4][5]

  • Compound Preparation: The method of dissolving and diluting this compound can impact its activity. Ensure the solvent is appropriate and that the compound is fully solubilized. Perform serial dilutions consistently.

  • Assay Protocol: Standardize incubation times, reagent concentrations, and the specific assay readout method.[7] Different cytotoxicity assays measure different cellular functions and can produce varied results.[7]

  • Plate Effects: In multi-well plates, "edge effects" can lead to variability. Ensure proper mixing and consider leaving outer wells empty.

Q3: We are unsure of the mechanism of action of this compound. Where do we start?

A3: Elucidating the mechanism of action for a novel compound is a multi-step process. A good starting point is a target-agnostic phenotypic screen to observe the compound's effects on cellular processes.[8] This can provide initial clues. Subsequent steps could involve:

  • Target Prediction: In silico tools can predict potential protein targets based on the chemical structure of this compound.

  • Pathway Analysis: Based on phenotypic changes, investigate key signaling pathways known to be involved in those processes (e.g., apoptosis, cell cycle regulation).

  • Affinity-Based Methods: Techniques like affinity chromatography can be used to isolate binding partners of this compound from cell lysates.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays

When assessing the cytotoxic effects of a new compound like this compound, variability in ED50 values is a common issue.[9] The following table outlines potential sources of error and corresponding troubleshooting steps.

Potential Issue Troubleshooting Steps
Cell Seeding Density Optimize and standardize the number of cells seeded per well. High or low confluency can alter cellular responses.[6][7]
Compound Solubility Visually inspect for precipitation after adding to media. Consider using a different solvent or pre-warming the media.
Incubation Time Perform a time-course experiment to determine the optimal duration of exposure to this compound.[5]
Assay Choice Different assays (e.g., MTT, LDH release) measure different endpoints (metabolic activity vs. membrane integrity).[7][10] Consider using multiple assays to confirm results.
Reagent Variability Use fresh reagents and ensure proper storage conditions. Validate new batches of reagents.
Guide 2: Difficulties in Western Blot Analysis

Western blotting is a key technique to investigate changes in protein expression induced by a compound. If you are facing issues with your Western blots for this compound-treated samples, refer to the following guide.

Problem Possible Cause Solution
Weak or No Signal Insufficient protein loaded or low antibody concentration.Increase the amount of protein loaded or increase the primary antibody concentration.[11]
Poor transfer of proteins.Optimize transfer time and buffer composition, especially for high or low molecular weight proteins.[11]
High Background Antibody concentration is too high or insufficient blocking.Decrease the primary antibody concentration and optimize the blocking buffer and incubation time.[12]
Non-specific Bands Primary antibody is not specific or is used at too high a concentration.Use an affinity-purified primary antibody and optimize its concentration.[13]
Sample degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.[13]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

This protocol provides a general framework for assessing the effect of a novel compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of this compound. Include a vehicle control (media with solvent only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Standard Western Blotting Protocol

This protocol outlines the key steps for analyzing protein expression changes following treatment with a novel compound.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental_Workflow cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Validation Natural Product Extract Natural Product Extract Cytotoxicity Screening Cytotoxicity Screening Natural Product Extract->Cytotoxicity Screening Cell-based Assays Identify Active Fractions Identify Active Fractions Cytotoxicity Screening->Identify Active Fractions Bioassay-guided Fractionation Phenotypic Profiling Phenotypic Profiling Identify Active Fractions->Phenotypic Profiling High-content Imaging Target Identification Target Identification Phenotypic Profiling->Target Identification e.g., Affinity Chromatography Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis e.g., Western Blot, qPCR In Vivo Model Testing In Vivo Model Testing Pathway Analysis->In Vivo Model Testing Animal Studies

Caption: A generalized experimental workflow for the characterization of a novel natural product.

TGF_Beta_Signaling cluster_nucleus TGFB TGF-β Ligand TBRII Type II Receptor (TβRII) TGFB->TBRII Binds TBRI Type I Receptor (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 R-SMAD (SMAD2/3) TBRI->SMAD23 Phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex Binds SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription

Caption: The canonical TGF-β signaling pathway, often investigated in drug discovery.

References

Technical Support Center: Optimizing Trigochinin B Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Trigochinin B in cell culture experiments. Due to the novelty of this natural product, this resource combines published data with generalized protocols and troubleshooting advice for working with new daphnane-type diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a daphnane-type diterpenoid, a class of natural compounds known for a variety of biological activities, including anti-HIV, anti-cancer, and cytotoxic effects.[1][2] Specifically, this compound has been shown to inhibit nitric oxide production in mouse microglial (BV-2) cells with an IC50 of 13.4 μM, suggesting anti-inflammatory properties.[3] Additionally, an extract from Trigonostemon xyphophylloides, containing this compound as a major component, has demonstrated anti-proliferative effects on renal cell carcinoma, potentially through the PI3K/AKT signaling pathway.[4] Some analogues of this compound have also exhibited weak anti-HIV-1 activity.[2]

Q2: What is a recommended starting concentration for my initial experiments?

A2: Based on the published IC50 value in BV-2 cells (13.4 μM), a good starting point for your experiments would be to test a concentration range that brackets this value.[3] We recommend a pilot experiment with a broad range of concentrations, for example, from 0.1 μM to 100 μM, to determine the sensitivity of your specific cell line.

Q3: What solvent should I use to dissolve this compound?

A3: While specific solubility data for this compound is not widely available, diterpenoids are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).

Q4: What are the potential signaling pathways affected by this compound?

A4: The primary evidence points towards the PI3K/AKT signaling pathway , as an extract containing this compound showed anti-proliferative activity in renal cancer cells which was mediated through this pathway.[4] Given that many anti-cancer compounds induce programmed cell death, it would also be prudent to investigate apoptosis-related pathways, such as the caspase cascade.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect of this compound - Incorrect dosage: The concentration range may be too low for your specific cell line. - Compound degradation: Improper storage of the stock solution. - Cell line resistance: The cell line may be insensitive to this compound.- Perform a dose-response experiment with a wider range of concentrations. - Prepare a fresh stock solution of this compound. - Test the compound on a different, potentially more sensitive, cell line.
High levels of non-specific cell death, even at low concentrations - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Compound precipitation: The compound may be precipitating out of solution at higher concentrations, leading to physical stress on the cells.- Ensure the final solvent concentration is at a non-toxic level for your cells (typically <0.5% for DMSO). - Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try a lower concentration or a different solvent.
Difficulty dissolving this compound - Inappropriate solvent: The chosen solvent may not be optimal for this compound. - Low temperature: The solvent may need to be warmed to facilitate dissolution.- Try a different organic solvent, such as ethanol or methanol, to prepare the stock solution. - Gently warm the solution and use sonication to aid in dissolution.
Contamination in cell cultures - Breach in aseptic technique: Introduction of microorganisms during experimental setup.- Review and strictly adhere to aseptic techniques.[5] - Regularly test cell lines for mycoplasma contamination.[5] - If contamination occurs, discard the affected cultures and decontaminate the incubator and biosafety cabinet.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of this compound = 776.82 g/mol ).

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to assist dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of IC50 using MTT Assay
  • Materials: 96-well plates, cell line of interest, complete culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 μM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 μL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 20 μL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of the PI3K/AKT Signaling Pathway
  • Materials: 6-well plates, cell line of interest, this compound, lysis buffer, primary antibodies (anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the determined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the changes in the phosphorylation status of AKT and mTOR relative to the total protein levels.

Data Presentation

Table 1: Dose-Response Data for IC50 Determination

This compound (μM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
Vehicle Control100
0.1
1
10
25
50
100

Table 2: Comparative IC50 Values of this compound

Cell LineTissue of OriginIC50 (μM) after 48h
BV-2Mouse Microglia13.4[3]
Enter your cell lineEnter tissue type
Enter your cell lineEnter tissue type

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO dose_response Dose-Response (MTT Assay) Determine IC50 prep_stock->dose_response Dilute to working concentrations mechanism Mechanism of Action (Western Blot for PI3K/AKT) dose_response->mechanism Use IC50 concentration apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis data_analysis Analyze Data and Refine Dosage apoptosis->data_analysis

Caption: Experimental workflow for characterizing this compound.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT AKT->pAKT pmTOR p-mTOR (Active) pAKT->pmTOR Phosphorylates mTOR mTOR mTOR->pmTOR Cell_Growth Cell Growth & Survival pmTOR->Cell_Growth Promotes TrigochininB This compound TrigochininB->PI3K Potential Inhibition? TrigochininB->pAKT Potential Inhibition?

Caption: The PI3K/AKT signaling pathway.

troubleshooting_flowchart decision decision solution solution start Start: Inconsistent Results check_conc Is the concentration range appropriate? start->check_conc check_solubility Is the compound fully dissolved? check_conc->check_solubility Yes solution_dose Solution: Perform a wider dose-response experiment. check_conc->solution_dose No check_solvent_tox Is the final solvent concentration non-toxic? check_solubility->check_solvent_tox Yes solution_dissolve Solution: Use sonication or a different solvent. check_solubility->solution_dissolve No check_cells Are the cells healthy and not contaminated? check_solvent_tox->check_cells Yes solution_solvent Solution: Lower the final solvent concentration. check_solvent_tox->solution_solvent No solution_retest Solution: Retest with fresh reagents and cells. check_cells->solution_retest Yes solution_culture Solution: Use fresh, uncontaminated cell stocks. check_cells->solution_culture No

Caption: Troubleshooting flowchart for this compound dosage optimization.

References

"Trigochinin B" potential off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-targe effects of Trigochinin B in various assays. Given the limited direct research on this compound, this guide draws upon the known biological activities of the broader class of daphnane-type diterpenoids to inform researchers on potential experimental challenges and considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a natural product classified as a daphnane-type diterpenoid.[1] This class of compounds is known for a range of biological activities, including anti-HIV, anti-cancer, and cytotoxic effects.[1][2][3] It has been identified in plants of the Trigonostemon genus.

Q2: What are the likely primary targets of this compound?

While the direct targets of this compound have not been exhaustively characterized, daphnane-type diterpenoids are well-documented activators of Protein Kinase C (PKC) isozymes.[4] Structurally similar compounds, such as mezerein and phorbol esters, exert their biological effects primarily through PKC activation.[5][6][7] Therefore, it is highly probable that this compound's on-target effects are mediated through one or more PKC isozymes.

Q3: What are the potential off-target effects I should be aware of when using this compound in my assays?

Based on the activity of related daphnane diterpenoids, researchers should be aware of the following potential off-target effects:

  • Broad-spectrum PKC Isozyme Activation: this compound may not be selective for a single PKC isozyme and could activate multiple conventional, novel, and atypical PKCs, leading to a wide range of cellular responses.[5][8]

  • Modulation of Signaling Pathways: Studies on other daphnane diterpenoids have shown modulation of key signaling pathways that may be independent of or downstream of PKC activation. These include the PI3K/Akt/mTOR and STAT/Src signaling cascades.[9][10]

  • Induction of Inflammation: Compounds like mezerein, which are structurally related to daphnane diterpenoids, are known to have potent inflammatory properties, partly through the activation of oxidative and arachidonic acid metabolism in phagocytic cells.[7]

  • Cell Cycle Arrest: Phorbol esters, which also activate PKC, can induce cell cycle arrest at different phases (G1/S or G2/M) in various cell lines.[11]

Troubleshooting Guides

Problem 1: I am observing unexpected cytotoxicity in cell lines that are not my primary target.

  • Possible Cause: this compound, as a daphnane-type diterpenoid, is known to exhibit broad cytotoxic effects.[1][3] This cytotoxicity is likely mediated by the activation of PKC isozymes, which can trigger apoptotic pathways in a variety of cells.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 of this compound in your target cell line and in the non-target cell lines where you are observing toxicity. This will help you define a therapeutic window.

    • Use a PKC Inhibitor: Co-treatment with a broad-spectrum PKC inhibitor (e.g., Gö 6983) can help determine if the observed cytotoxicity is PKC-dependent.

    • Assess Apoptosis Markers: Use assays such as Annexin V/PI staining or caspase activation assays to confirm if the observed cell death is due to apoptosis.

Problem 2: My experimental results are inconsistent across different batches of this compound.

  • Possible Cause: As a natural product, the purity and stability of this compound can vary between batches.

  • Troubleshooting Steps:

    • Verify Purity: Always source this compound from a reputable supplier who provides a certificate of analysis with purity data (e.g., HPLC, NMR).

    • Proper Storage: Store the compound as recommended by the supplier, typically in a dry, dark place at a low temperature to prevent degradation.

    • Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment from a solid stock to avoid degradation in solution.

  • Possible Cause: Daphnane-type diterpenoids are known to modulate multiple signaling pathways, often downstream of PKC activation or through other off-target interactions.[9][10]

  • Troubleshooting Steps:

    • Pathway Analysis: Use specific inhibitors for the unexpected pathways (e.g., a PI3K inhibitor like wortmannin or an ERK inhibitor like U0126) to see if you can dissect the signaling cascade.

    • Western Blot Analysis: Perform western blots to check the phosphorylation status of key proteins in the suspected off-target pathways (e.g., p-Akt, p-ERK, p-STAT3).

    • Consult Literature on Related Compounds: Review literature on other daphnane diterpenoids or PKC activators to see if similar off-target signaling has been reported.

Quantitative Data Summary

Since specific quantitative off-target data for this compound is not available, the following table summarizes the activity of related daphnane-type diterpenoids against various cell lines and targets to provide a comparative context.

CompoundTarget/Cell LineAssay TypeActivity (IC50/EC50)Reference
YuanhualineA549 (Lung Cancer)SRB Assay7.0 nM[9]
YuanhuahineA549 (Lung Cancer)SRB Assay15.2 nM[9]
YuanhuagineA549 (Lung Cancer)SRB Assay24.7 nM[9]
Daphgenkin ASW620 (Colon Cancer)Cytotoxicity3.0 µM[10]
GnidicinHIV-1 (NL4-3)Antiviral8.6 nM[12]
DaphnetoxinHIV-1Antiviral-[13]
MezereinProtein Kinase CBinding AffinityKi = 0.58 nM[14]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT/SRB)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Wash the plates with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base.

    • Read the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis & Interpretation start Start: Source this compound verify Verify Purity (CoA) start->verify prep_stock Prepare Stock Solution verify->prep_stock treat_cells Treat Cells with this compound prep_stock->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Western Blot Analysis treat_cells->western calc_ic50 Calculate IC50 viability->calc_ic50 analyze_wb Analyze Protein Expression western->analyze_wb interpret Interpret On- and Off-Target Effects calc_ic50->interpret analyze_wb->interpret signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TB This compound PKC Protein Kinase C (PKC) (Likely Primary Target) TB->PKC Activates PI3K PI3K PKC->PI3K Potential Cross-talk STAT STAT PKC->STAT Potential Cross-talk Inflam Inflammatory Mediators PKC->Inflam Cycle Cell Cycle Arrest PKC->Cycle Akt Akt/mTOR PI3K->Akt Prolif Cell Proliferation Akt->Prolif Apoptosis Apoptosis Akt->Apoptosis Src Src STAT->Src Src->Prolif

References

Technical Support Center: Trigochinin B and Diterpenoid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in my chromatogram after purifying a diterpenoid extract. What could be the cause?

A1: Unexpected peaks are often purification artifacts, which are compounds not naturally present in the source material but are formed during extraction, isolation, and purification.[1] For diterpenoids, common artifacts can arise from:

  • Solvent Reactions: The solvents used can react with your compound. For example, acidic methanol can lead to the formation of methyl esters or ethers.[2]

  • Dehydration: The thermal conditions during solvent evaporation or steam distillation can cause the dehydration of sensitive alcohol groups in the diterpenoid structure.

  • Rearrangements: Acidic or basic conditions, sometimes present on chromatography media like silica gel, can promote molecular rearrangements.

  • Oxidation: Exposure to air and light can lead to the oxidation of susceptible functional groups.[2]

Q2: My purified diterpenoid appears to be degrading upon storage. How can I prevent this?

A2: Degradation upon storage is often due to inherent molecular instability or residual contaminants. To mitigate this:

  • Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Purity: Ensure that all solvents and reagents used in the final purification steps are of high purity and are removed completely. Residual acids, bases, or metals can catalyze degradation.

  • pH Control: If your compound is pH-sensitive, consider storing it as a dry powder or in a buffered, aprotic solvent system.

Q3: How can I definitively identify if a minor compound in my purified sample is a natural product or a purification artifact?

A3: Differentiating between a genuine natural product and an artifact requires careful analysis. Key steps include:

  • Re-analysis of the Crude Extract: Analyze the initial crude extract using a mild extraction and analytical method (e.g., cold extraction and direct-injection mass spectrometry). If the compound is absent in the crude extract but appears after purification, it is likely an artifact.[2]

  • Forced Degradation Studies: Intentionally subject your purified compound to the conditions it experienced during purification (e.g., heat, specific solvents, acidic/basic conditions) to see if the suspected artifact is formed.[3][4]

  • Structural Elucidation: Use spectroscopic techniques like NMR and high-resolution mass spectrometry to determine the structure of the suspected artifact. This can often reveal its origin (e.g., the addition of a solvent molecule).

Troubleshooting Guides

Issue 1: Appearance of Less Polar Spots/Peaks after Chromatography on Silica Gel
  • Possible Cause: Dehydration of tertiary alcohols, a common reaction for terpenoids on acidic silica gel.

  • Troubleshooting Steps:

    • Neutralize Silica Gel: Deactivate the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine or pyridine before use.

    • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic), C18-reversed phase silica, or Sephadex LH-20.

    • Lower Temperature: If possible, run columns at a lower temperature to reduce the rate of degradation.

Issue 2: Formation of New Esters in the Purified Sample
  • Possible Cause: Transesterification or esterification caused by alcoholic solvents (e.g., methanol, ethanol), especially in the presence of acid or base catalysts.[2]

  • Troubleshooting Steps:

    • Avoid Reactive Solvents: Whenever possible, use aprotic solvents like acetone, ethyl acetate, dichloromethane, and hexane for extraction and chromatography.

    • Use High-Purity Solvents: Ensure that solvents are free from acidic or basic contaminants.

    • Check for Endogenous Enzymes: If the extraction is from fresh biological material, enzymes could be active. Consider deactivating enzymes by freeze-drying or using appropriate inhibitors.

Quantitative Data Summary

The following tables provide a summary of common conditions that can lead to artifact formation in diterpenoid purification.

Table 1: Common Solvent-Related Artifacts

Solvent/ReagentFunctional Group in DiterpenoidPotential Artifact
Methanol/Ethanol (with acid/base)Carboxylic AcidMethyl/Ethyl Ester
Methanol/Ethanol (with acid/base)EpoxideMethoxy/Ethoxy alcohol
Chloroform (stabilized with ethanol)Carboxylic AcidEthyl Ester
Acetone (with base)Aldehyde/KetoneAldol condensation products

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl or H₂SO₄; room temp. to 80°CHydrolysis of esters, ethers, glycosides; rearrangements
Base Hydrolysis0.1 M - 1 M NaOH or KOH; room temp. to 60°CHydrolysis of esters; rearrangements
Oxidation3% - 30% H₂O₂; room temperatureOxidation of alkenes, alcohols, aldehydes
Thermal Degradation40°C - 80°C (solid or solution)Dehydration, decarboxylation, rearrangements
PhotodegradationExposure to UV and visible light (e.g., 1.2 million lux hours)Isomerization, oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study for a Purified Diterpenoid

Objective: To investigate the potential degradation pathways of a purified diterpenoid under various stress conditions.[3][4]

Materials:

  • Purified diterpenoid (1 mg/mL in a suitable solvent like acetonitrile or methanol)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC or LC-MS system

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Acid Degradation:

    • Mix equal volumes of the diterpenoid stock solution and 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Analyze by HPLC or LC-MS.

  • Base Degradation:

    • Mix equal volumes of the diterpenoid stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Analyze by HPLC or LC-MS.

  • Oxidative Degradation:

    • Mix equal volumes of the diterpenoid stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC or LC-MS.

  • Thermal Degradation:

    • Heat the diterpenoid stock solution at 80°C for 24 hours.

    • Cool to room temperature.

    • Analyze by HPLC or LC-MS.

  • Photodegradation:

    • Expose the diterpenoid stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC or LC-MS.

  • Control Samples: Analyze untreated diterpenoid stock solution at each time point for comparison.

Protocol 2: Analytical Method for Artifact Identification using LC-MS

Objective: To identify potential artifacts by comparing the mass spectra of peaks in the purified sample with those in the crude extract and forced degradation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Methodology:

  • Sample Preparation:

    • Prepare solutions of the crude extract, the purified diterpenoid, and each of the forced degradation samples at a concentration of approximately 100 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Employ a gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, at a flow rate of 0.3 mL/min. A typical gradient might be: 10% B to 90% B over 15 minutes.

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to scan from m/z 100 to 1500.

    • Perform tandem MS (MS/MS) on the most abundant ions in each peak to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the chromatograms of the purified sample and the crude extract. Peaks present in the purified sample but absent or at a very low level in the crude extract are potential artifacts.

    • Compare the retention times and mass spectra of these potential artifacts with the new peaks observed in the forced degradation samples. A match suggests a specific degradation pathway.

    • Use the high-resolution mass data to predict the elemental composition of the parent and fragment ions to aid in structural elucidation.

Visualizations

Artifact_Identification_Workflow cluster_Purification Purification Process cluster_Analysis Analytical Investigation cluster_Conclusion Conclusion Crude_Extract Crude Diterpenoid Extract Purification Chromatographic Purification (e.g., Silica Gel) Crude_Extract->Purification LCMS_Crude LC-MS Analysis of Crude Extract Crude_Extract->LCMS_Crude Purified_Compound Purified Diterpenoid Purification->Purified_Compound LCMS_Purified LC-MS Analysis of Purified Compound Purified_Compound->LCMS_Purified Forced_Degradation Forced Degradation Studies Purified_Compound->Forced_Degradation Comparison Compare Chromatograms and Mass Spectra LCMS_Crude->Comparison LCMS_Purified->Comparison LCMS_Forced LC-MS Analysis of Stressed Samples Forced_Degradation->LCMS_Forced LCMS_Forced->Comparison Identification Artifact Identified? Comparison->Identification Yes Yes Identification->Yes Identification->Yes Peak present in purified/stressed samples, absent in crude No No (Likely a Natural Product) Identification->No Identification->No Peak present in crude extract

Caption: Workflow for the identification of purification artifacts.

Troubleshooting_Logic Start Unexpected Peak Observed in Chromatogram Check_Crude Is the peak present in the crude extract analysis? Start->Check_Crude Natural_Product Likely a Natural Product Check_Crude->Natural_Product Yes Artifact_Suspected Artifact Suspected Check_Crude->Artifact_Suspected No Check_Solvents Were alcoholic or reactive solvents used? Artifact_Suspected->Check_Solvents Review Purification Conditions Esterification Consider Esterification/ Solvent Adducts Check_Solvents->Esterification Yes Check_Stationary_Phase Was an acidic stationary phase used (e.g., silica)? Check_Solvents->Check_Stationary_Phase No Dehydration Consider Dehydration/ Rearrangement Check_Stationary_Phase->Dehydration Yes Check_Storage Was the sample exposed to air/light? Check_Stationary_Phase->Check_Storage No Oxidation Consider Oxidation Check_Storage->Oxidation Yes Other Investigate Other Possibilities Check_Storage->Other No

Caption: Troubleshooting logic for unexpected peaks in purification.

References

Technical Support Center: Enhancing Daphnane Diterpenoid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of daphnane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: My daphnane diterpenoid compound shows potent in vitro activity but fails in vivo. What is the likely cause?

A1: A significant discrepancy between in vitro and in vivo results for daphnane diterpenoids is often attributed to poor oral bioavailability. These compounds, such as yuanhuacin, are known for very poor intestinal absorption[1]. The pharmacokinetic profile of daphnane-type diterpenoids can vary significantly based on their specific structures[2][3]. While potent in a controlled cellular environment, the compound may not reach therapeutic concentrations in the bloodstream after oral administration due to low solubility and/or permeability.

Q2: I'm using a traditional herbal processing method involving vinegar for my plant extract, but the bioavailability of the target daphnane diterpenoid has decreased. Why is this happening?

A2: This is a documented phenomenon. While traditional processing methods can sometimes enhance the overall efficacy of an herbal extract, they may negatively impact specific compounds. For instance, processing the flower buds of Daphne genkwa with vinegar has been shown to reduce the bioavailability of the daphnane diterpenoids yuanhuacin and genkwadaphnin, while simultaneously enhancing the bioavailability of flavonoid components like genkwanin[1]. This highlights the need to validate traditional processing methods for their effect on the specific compound of interest.

Q3: Are there alternative routes of administration I should consider for daphnane diterpenoids?

A3: Yes. If oral administration proves challenging, exploring alternative routes can be a viable strategy. For example, a study on yuanhuacin demonstrated that pulmonary administration via an inhaled powder significantly improved its half-life in rats from 5.3 hours (intravenous) to 63.9 hours[1]. This suggests that routes bypassing the gastrointestinal tract and first-pass metabolism could be highly effective.

Q4: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble compounds like daphnane diterpenoids?

A4: The primary challenge for many daphnane diterpenoids is their poor water solubility, which is a major cause of low bioavailability[4][5][6]. Several formulation strategies can be employed to overcome this limitation. These can be broadly categorized into physical and chemical modifications. Key approaches include particle size reduction, creating solid dispersions, using lipid-based formulations, and forming complexes[4][5][7][8].

Troubleshooting Guide: Formulation Strategies

This guide provides an overview of common formulation strategies to troubleshoot poor bioavailability of daphnane diterpenoids.

Table 1: Summary of Bioavailability Enhancement Strategies
Strategy CategorySpecific TechniquePrinciple of ActionPotential AdvantagesKey Considerations
Particle Size Reduction Micronization / NanonizationIncreases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation[5][7][9].Broadly applicable; can significantly improve dissolution.Can lead to particle agglomeration; may require stabilizers[10]. High energy input needed for some methods.
NanosuspensionsCrystalline nanoparticles of the drug stabilized with surfactants or polymers[7][10].Enhanced dissolution rate and saturation solubility; suitable for intravenous administration[11].Physical stability (crystal growth, aggregation) during storage can be an issue[10].
Solid Dispersions Amorphous Solid DispersionsThe drug is dispersed in an amorphous state within a hydrophilic polymer matrix at a molecular level[4][7].Maintains the drug in a high-energy, more soluble amorphous state; can create supersaturated solutions in vivo[12].The amorphous form is thermodynamically unstable and can recrystallize over time, reducing solubility benefits.
Eutectic MixturesA mixture of the drug and a carrier that melt at a lower temperature than their individual melting points, leading to finer dispersion.Improved dissolution due to the intimate mixture and reduced particle size upon solidification.Limited to compounds that can form eutectics; carrier selection is critical.
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media[7][12].Presents the drug in a solubilized state, bypassing the dissolution step; can enhance lymphatic uptake.High surfactant concentrations may cause gastrointestinal irritation.
Liposomes / NanoparticlesThe drug is encapsulated within lipid vesicles (liposomes) or solid lipid nanoparticles[7][9].Protects the drug from degradation; can modify pharmacokinetic profile and target specific tissues.Manufacturing complexity and scaling can be challenging; potential for drug leakage.
Complexation Cyclodextrin Inclusion ComplexesThe hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose outer surface is hydrophilic[7][8].Increases the apparent solubility of the drug by forming a water-soluble complex[12].Stoichiometry of the complex is critical; competition for the cavity can occur with other molecules.

Detailed Experimental Protocols

Protocol 1: Preparation of a Daphnane Diterpenoid Nanosuspension via Antisolvent Precipitation

This protocol provides a general method for formulating a poorly water-soluble daphnane diterpenoid into a nanosuspension to enhance its dissolution rate and bioavailability.

Objective: To prepare a stable nanosuspension of "Compound D" (a hypothetical daphnane diterpenoid) with a particle size in the nanometer range.

Materials:

  • "Compound D"

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous non-solvent (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose (HPMC))

  • High-pressure homogenizer or ultrasonicator

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Preparation of the Organic Phase: Dissolve "Compound D" in a suitable organic solvent to create a saturated or near-saturated solution.

  • Preparation of the Aqueous Phase: Dissolve the chosen stabilizer (e.g., 1% w/v Poloxamer 188) in the aqueous non-solvent.

  • Precipitation: Under constant stirring, inject the organic solution of "Compound D" into the aqueous stabilizer solution. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Homogenization: Immediately subject the resulting suspension to high-energy processing to reduce particle size and prevent aggregation.

    • High-Pressure Homogenization: Process the suspension for 10-20 cycles at approximately 1500 bar.

    • Ultrasonication: Process the suspension using a probe sonicator for 15-30 minutes in a pulsed mode, ensuring the sample is kept in an ice bath to prevent overheating.

  • Solvent Removal (if necessary): If residual organic solvent is a concern, it can be removed by rotary evaporation under reduced pressure.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using a dynamic light scattering instrument.

    • Assess the physical stability of the nanosuspension by monitoring particle size changes over time at different storage conditions (e.g., 4°C and 25°C).

  • Further Processing (Optional): To create a solid dosage form, the nanosuspension can be lyophilized (freeze-dried) with a cryoprotectant (e.g., mannitol) to yield a readily dispersible powder[10].

Visualizations: Workflows and Pathways

Experimental Workflow for Nanosuspension Formulation

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_process Downstream Processing & Analysis prep_org Dissolve Daphnane Diterpenoid in Organic Solvent precip Antisolvent Precipitation (Inject Organic into Aqueous) prep_org->precip prep_aq Dissolve Stabilizer in Aqueous Non-Solvent prep_aq->precip homog High-Energy Homogenization (HPH or Ultrasonication) precip->homog char Characterization (Particle Size, PDI, Stability) homog->char lyo Optional: Lyophilization (Freeze-Drying) homog->lyo G cluster_pathway Cellular Signaling Pathways cluster_effect Biological Outcomes Akt Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3 STAT3 STAT3->Proliferation Src Src Metastasis Metastasis Src->Metastasis Daphnane Yuanhualine & Yuanhuagine Daphnane->Akt Daphnane->STAT3 Daphnane->Src

References

Navigating the Labyrinth of Natural Product SAR: A Technical Guide for Trigochinin B and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on "Trigochinin B" is limited. Therefore, this technical support center provides a generalized framework and illustrative examples based on common challenges encountered in the structure-activity relationship (SAR) elucidation of complex natural products. The experimental data and specific pathways described herein are hypothetical and intended to serve as a guide for researchers working on novel compounds with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant batch-to-batch variation in the bioactivity of our isolated this compound. What could be the cause?

A1: Batch-to-batch variability is a common challenge in natural product research. Several factors can contribute to this:

  • Source Material Variation: The chemical profile of the source organism (e.g., a venomous spider) can be influenced by diet, age, and environmental conditions, leading to differing concentrations of this compound or the presence of synergistic/antagonistic congeners.

  • Isolation and Purification Procedures: Minor changes in extraction solvents, chromatography conditions, or temperature can lead to the co-elution of closely related isomers or impurities that may affect the observed bioactivity. It is crucial to have stringent quality control measures, including high-resolution mass spectrometry and multi-nuclear NMR, to ensure the purity and structural integrity of each batch.

  • Compound Stability: this compound, as a complex diterpenoid, may be susceptible to degradation under certain light, temperature, or pH conditions. Assess the stability of your compound in the assay buffer and storage conditions.

Q2: Our initial SAR studies, involving simple modifications to the peripheral functional groups of this compound, have all resulted in a complete loss of activity. How should we proceed?

A2: This "activity cliff" is a frequent hurdle in the SAR of complex natural products where the intricate three-dimensional structure is crucial for activity.

  • Re-evaluate the initial modification sites: The targeted functional groups may be essential for binding to the molecular target, either through direct interaction or by maintaining the bioactive conformation.

  • Consider the global conformation: Instead of simple functional group modifications, consider synthetic strategies that explore the role of the core scaffold. However, this is often a long-term and resource-intensive effort.

  • Utilize computational modeling: In the absence of a co-crystal structure, molecular docking and molecular dynamics simulations of this compound with a hypothesized target can provide insights into key pharmacophoric features and guide the design of analogs that are more likely to retain activity.

  • Explore bioisosteric replacements: Instead of removing or drastically changing a functional group, consider replacing it with a bioisostere that preserves key electronic and steric properties.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of this compound Analogs
  • Symptom: Difficulty in preparing stock solutions, precipitation of the compound in the assay medium, and inconsistent bioassay results.

  • Possible Cause: Many complex natural products and their semi-synthetic derivatives are highly lipophilic.

  • Troubleshooting Steps:

    • Co-solvents: Use a minimal amount of a biocompatible co-solvent such as DMSO or ethanol to prepare high-concentration stock solutions. Ensure the final concentration of the co-solvent in the assay is low and consistent across all experiments to avoid solvent-induced artifacts.

    • Formulation Strategies: For in vivo studies, consider formulation approaches like encapsulation in liposomes, complexation with cyclodextrins, or preparation of nano-suspensions.

    • Prodrug Approach: Design and synthesize a prodrug by introducing a temporary hydrophilic moiety that is cleaved in the biological system to release the active compound.

Problem 2: Ambiguous Mechanism of Action
  • Symptom: this compound shows activity in a cell-based assay, but its molecular target is unknown.

  • Possible Cause: The observed phenotype could be the result of interaction with multiple targets or modulation of a complex signaling pathway.

  • Troubleshooting Steps:

    • Target Identification Approaches:

      • Affinity Chromatography: Immobilize a this compound analog on a solid support to pull down its binding partners from cell lysates.

      • Chemical Proteomics: Use a tagged or photo-affinity labeled version of this compound to identify its cellular targets.

    • Pathway Analysis:

      • Perform transcriptomic (RNA-seq) or proteomic analyses of cells treated with this compound to identify modulated genes or proteins and infer the affected signaling pathways.

      • Use a panel of known inhibitors and activators of various signaling pathways to see if they can potentiate or antagonize the effect of this compound.

Quantitative Data Summary

Table 1: Hypothetical Anti-inflammatory Activity of this compound and Synthetic Analogs

Compound IDModificationIC50 for iNOS Inhibition in BV2 cells (µM)[1]
This compound-13.4
Analog 1Removal of C-2 Acetoxy Group> 100
Analog 2Epimerization at C-552.8
Analog 3Bioisosteric replacement of C-1 Benzoyl with a Thienoyl group18.2
Analog 4Hydrogenation of the C-8/C-9 double bond89.1

Experimental Protocols

Protocol 1: General Procedure for Semi-synthesis of this compound Analogs

This protocol describes a hypothetical modification of a hydroxyl group in this compound.

  • Protection of Reactive Sites: Dissolve this compound (1 eq.) in anhydrous dichloromethane. Add a suitable protecting group (e.g., tert-Butyldimethylsilyl chloride, 1.1 eq.) and a base (e.g., imidazole, 1.5 eq.). Stir the reaction at room temperature and monitor by TLC.

  • Modification of the Target Site: Once the desired protection is achieved, perform the intended modification (e.g., acylation, alkylation, or oxidation) on the free functional group.

  • Deprotection: Remove the protecting group(s) under appropriate conditions (e.g., TBAF for silyl ethers).

  • Purification: Purify the final analog using flash column chromatography followed by preparative HPLC to ensure high purity.

  • Structure Confirmation: Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglial Cells
  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified 5% CO2 incubator.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Visualizations

G cluster_0 Hypothesized Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO TrigochininB This compound TrigochininB->IKK

Caption: Hypothesized mechanism of this compound in the TLR4 signaling pathway.

G cluster_workflow SAR Workflow start Isolate & Purify This compound characterize Structural Characterization (NMR, MS) start->characterize bioassay Primary Bioassay (e.g., iNOS inhibition) characterize->bioassay sar_design Analog Design (Computational Aid) bioassay->sar_design synthesis Semi-synthesis of Analogs sar_design->synthesis purify_analog Purification & Characterization synthesis->purify_analog test_analog Bioassay of Analogs purify_analog->test_analog analyze Analyze SAR Data test_analog->analyze analyze->sar_design Iterate lead_opt Lead Optimization analyze->lead_opt Identified Lead

References

Validation & Comparative

The Emerging Anticancer Potential of Daphnane Diterpenoids: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Trigochinin B

Despite significant interest in the therapeutic properties of daphnane diterpenoids, a comprehensive review of publicly available scientific literature reveals a notable absence of experimental data on the anticancer activity of this compound. While its inhibitory effects on nitric oxide production in microglia have been documented, its cytotoxic, apoptotic, and cell cycle-disrupting capabilities against cancer cell lines remain uninvestigated in published studies. Consequently, a direct comparison between this compound and other daphnane diterpenoids in the context of cancer research is not feasible at this time.

This guide, therefore, aims to provide a detailed comparative analysis of several other prominent daphnane diterpenoids for which anticancer research is available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this promising class of natural compounds.

Introduction to Daphnane Diterpenoids

Daphnane diterpenoids are a class of naturally occurring compounds predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] These molecules are characterized by a complex tricyclic 5/7/6 carbon skeleton and have garnered significant attention for their wide range of biological activities, including potent antitumor effects.[2][3] Several daphnane diterpenoids have demonstrated remarkable efficacy in preclinical cancer models, prompting further investigation into their mechanisms of action and therapeutic potential.

Comparative Analysis of Anticancer Activity

This section provides a comparative overview of the in vitro cytotoxicity of several well-studied daphnane diterpenoids against a panel of human cancer cell lines. The data, presented in the tables below, highlights the diverse potency of these compounds across different cancer types.

Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various daphnane diterpenoids against different human cancer cell lines.

Table 1: Cytotoxicity of Yuanhuacin and Related Compounds Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Yuanhualine (YL) A549Lung Cancer7.0[4]
Yuanhuahine (YH) A549Lung Cancer15.2[4]
Yuanhuagine (YG) A549Lung Cancer24.7[4]
Yuanhuacin (YC) H1993Non-Small Cell Lung Cancer10[5]
A549Non-Small Cell Lung Cancer20[5]
H460Non-Small Cell Lung Cancer15[5]
T24TBladder Cancer1830[6]
UMUC3Bladder Cancer1890[6]
HCT116Colon Cancer14280[6]
Yuanhuadine (YD) HepG2Liver Cancer5.56 - 17.06 µM[7]

Table 2: Cytotoxicity of Other Daphnane Diterpenoids Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50
Genkwanine J P388Leukemia4.2 µM[7]
A549Lung Cancer25.0 µM[7]
Genkwanine F P388Leukemia39.0 µM[7]
A549Lung Cancer24.0 µM[7]
Daphnetoxin Various(Not specified)Generally cytotoxic
Resiniferatoxin (RTX) T24Bladder CancerInduces cell death[1]
5637Bladder CancerInduces cell death[1]

Mechanisms of Anticancer Action

The anticancer effects of daphnane diterpenoids are attributed to their ability to modulate various cellular processes, primarily through the induction of cell cycle arrest and apoptosis. The specific signaling pathways targeted can vary between different compounds within this class.

Cell Cycle Arrest

Several daphnane diterpenoids have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.

  • Yuanhualine, Yuanhuahine, and Yuanhuagine: These compounds induce cell cycle arrest at the G0/G1 and G2/M phases in A549 lung cancer cells.[4] This is associated with the upregulation of p21 and p53, and the downregulation of cyclins A, B1, and E, as well as cyclin-dependent kinase 4 (CDK4) and cdc2.[4]

  • Yuanhuacin: This compound induces G2/M arrest in bladder and colon cancer cells.[6] This effect is mediated by the upregulation of p21 in a p53-independent manner.[6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which daphnane diterpenoids eliminate cancer cells.

  • Resiniferatoxin (RTX): In bladder cancer cells, RTX induces necrotic cell death associated with mitochondrial dysfunction, leading to depolarization, an increase in the ADP/ATP ratio, and the production of reactive oxygen species (ROS).[1]

Signaling Pathways Modulated by Daphnane Diterpenoids

The anticancer activities of daphnane diterpenoids are orchestrated through their interaction with key signaling pathways that regulate cell growth, survival, and proliferation.

  • Yuanhualine, Yuanhuahine, and Yuanhuagine: These compounds suppress the activation of Akt, STAT3, and Src signaling pathways in human lung cancer cells.[4]

  • Yuanhuacin: In non-small cell lung cancer (NSCLC) cells, yuanhuacin's anti-tumor activity is mediated by the regulation of the AMPK/mTOR signaling pathway and the organization of the actin cytoskeleton.[5] It modulates mTORC2-associated downstream signaling, leading to decreased expression of p-Akt, p-PKCα, and p-Rac1.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are summaries of the typical protocols used to evaluate the anticancer activities of daphnane diterpenoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the daphnane diterpenoid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Molecular Pathways and Workflows

To better illustrate the complex biological processes involved, the following diagrams were generated using the DOT language.

cluster_0 Yuanhualine / Yuanhuahine / Yuanhuagine Akt Akt Proliferation Proliferation Akt->Proliferation Promotes STAT3 STAT3 STAT3->Proliferation Promotes Src Src Src->Proliferation Promotes Yuanhualine Yuanhualine Yuanhualine->Akt Inhibits Yuanhualine->STAT3 Inhibits Yuanhualine->Src Inhibits Yuanhuahine Yuanhuahine Yuanhuahine->Akt Inhibits Yuanhuahine->STAT3 Inhibits Yuanhuahine->Src Inhibits Yuanhuagine Yuanhuagine Yuanhuagine->Akt Inhibits Yuanhuagine->STAT3 Inhibits Yuanhuagine->Src Inhibits

Inhibitory effect of select daphnane diterpenoids on pro-proliferative signaling.

cluster_1 Yuanhuacin in NSCLC Yuanhuacin Yuanhuacin AMPK AMPK Yuanhuacin->AMPK Activates mTORC2 mTORC2 AMPK->mTORC2 Inhibits p_Akt p_Akt mTORC2->p_Akt Activates p_PKCa p_PKCa mTORC2->p_PKCa Activates p_Rac1 p_Rac1 mTORC2->p_Rac1 Activates Cell_Growth Cell_Growth p_Akt->Cell_Growth Promotes Actin_Cytoskeleton Actin_Cytoskeleton p_Akt->Actin_Cytoskeleton Promotes p_PKCa->Cell_Growth Promotes p_PKCa->Actin_Cytoskeleton Promotes p_Rac1->Cell_Growth Promotes p_Rac1->Actin_Cytoskeleton Promotes Invasion Invasion Actin_Cytoskeleton->Invasion Enables Migration Migration Actin_Cytoskeleton->Migration Enables

Yuanhuacin's mechanism of action in Non-Small Cell Lung Cancer.

cluster_2 General Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

A simplified workflow for Western Blot analysis.

Conclusion

While the anticancer potential of this compound remains to be elucidated, the existing body of research on other daphnane diterpenoids, such as yuanhuacin and its analogs, demonstrates the significant promise of this class of compounds as novel therapeutic agents. Their potent cytotoxic effects, coupled with their ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, warrant further investigation. Future research should focus on comprehensive preclinical and clinical studies to fully assess the efficacy and safety of these compounds, and to identify predictive biomarkers for patient stratification. The exploration of daphnane diterpenoids continues to be a fertile ground for the discovery of new and effective cancer treatments.

References

Comparative Analysis of the Anti-HIV Activity of Daphnane Diterpenoids and Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-HIV-1 activity of daphnane diterpenoids, with a comparative look at established antiretroviral drugs. This guide provides a summary of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

This guide provides a comparative analysis of the anti-HIV activity of daphnane diterpenoids, a class of natural compounds with potent antiviral properties. Due to the limited publicly available data on the specific anti-HIV activity of Trigochinin B, this guide will focus on a well-characterized member of this family, Gnidimacrin , for quantitative comparison against established antiretroviral drugs from different classes: Zidovudine (AZT) , a Nucleoside Reverse Transcriptase Inhibitor (NRTI); Efavirenz , a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI); and Darunavir , a Protease Inhibitor (PI).

Data Presentation: Comparative Anti-HIV-1 Activity

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of the selected compounds. EC50 represents the concentration of the compound that inhibits 50% of viral replication, while CC50 (or IC50 for cytotoxicity) is the concentration that causes 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Compound ClassCompoundTarget Cell LineEC50 (µM)CC50 / IC50 (µM)Selectivity Index (SI)Mechanism of Action
Daphnane Diterpenoid GnidimacrinMT-40.0015 - 0.0077[1]> 5[2]> 649 - 3333Protein Kinase C (PKC) Agonist
NRTI Zidovudine (AZT)MT-4~0.0004[3]>100>250000Reverse Transcriptase Inhibition
NNRTI EfavirenzMT-4VariesVariesVariesReverse Transcriptase Inhibition
Protease Inhibitor DarunavirMT-20.003[4]74.4[4]24800Protease Inhibition

Note: Data for Efavirenz can vary significantly depending on the specific HIV-1 strain and assay conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays used to determine anti-HIV activity are provided below.

Anti-HIV-1 Assay in MT-4 Cells

This assay is widely used to screen for compounds that inhibit HIV-1 replication.[5]

Materials:

  • MT-4 human T-cell line[6][7]

  • HIV-1 viral stock (e.g., NL4-3 strain)

  • Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Test compounds at various concentrations

  • 96-well microtiter plates

  • MTT or XTT reagent for cell viability assessment

  • Plate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.

  • Include control wells with:

    • Cells and virus only (virus control)

    • Cells and medium only (cell control)

    • Cells with test compound only (toxicity control)

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.[8]

  • After the incubation period, assess the cytopathic effect (CPE) of the virus by observing syncytia formation under a microscope.

  • Quantify cell viability using an MTT or XTT assay. Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the EC50 (concentration of compound that protects 50% of cells from virus-induced death) and CC50 (concentration of compound that reduces cell viability by 50%).

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.[9][10][11][12]

Materials:

  • HIV-1 p24 ELISA kit (commercial or in-house)[9][10]

  • Supernatants from HIV-1 infected cell cultures (from the anti-HIV-1 assay described above)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate.

  • Wash the plate to remove unbound antibody.

  • Add cell culture supernatants (containing the p24 antigen) to the wells and incubate.

  • Wash the plate to remove unbound antigens.

  • Add a biotinylated detector antibody specific for a different epitope on the p24 antigen and incubate.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash the plate again.

  • Add the TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve using known concentrations of recombinant p24 antigen to quantify the amount of p24 in the samples.

Luciferase Reporter Gene Assay for HIV-1 Infectivity

This assay measures the infectivity of HIV-1 particles by using a reporter cell line that expresses luciferase upon successful viral entry and gene expression.[13][14]

Materials:

  • TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated luciferase gene under the control of the HIV-1 LTR)[13][14]

  • HIV-1 viral stock

  • Complete growth medium

  • Test compounds

  • 96-well plates (white, solid bottom for luminescence reading)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the HIV-1 viral stock with serial dilutions of the test compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of viral infectivity at each compound concentration to determine the EC50.

Mandatory Visualization

HIV-1 Life Cycle and Antiretroviral Drug Targets

The following diagram illustrates the major stages of the HIV-1 life cycle and the points at which the comparative drugs exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_entry 1. Entry cluster_replication 2. Reverse Transcription & Integration cluster_production 3. Assembly & Budding cluster_maturation 4. Maturation Binding Binding Fusion Fusion Binding->Fusion Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Viral Proteins Viral Proteins Integration->Viral Proteins Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Immature Virion Immature Virion Budding->Immature Virion Mature Virion Mature Virion Immature Virion->Mature Virion HIV Virion HIV Virion Mature Virion->HIV Virion Infects new cell HIV Virion->Binding Zidovudine (AZT) Zidovudine (AZT) Zidovudine (AZT)->Viral RNA Inhibits Efavirenz Efavirenz Efavirenz->Viral RNA Inhibits Darunavir Darunavir Darunavir->Immature Virion Inhibits Gnidimacrin Gnidimacrin Gnidimacrin->Binding Inhibits (via PKC activation)

Caption: HIV-1 life cycle and targets of antiretroviral agents.

Mechanism of Action: Daphnane Diterpenoids (Gnidimacrin)

Gnidimacrin and other daphnane diterpenoids are known to activate Protein Kinase C (PKC). This activation can lead to the downregulation of HIV-1 co-receptors on the cell surface, thereby inhibiting viral entry.

PKC_Pathway Gnidimacrin Gnidimacrin PKC PKC Gnidimacrin->PKC Activates Downstream Signaling Downstream Signaling PKC->Downstream Signaling HIV Co-receptor Downregulation HIV Co-receptor Downregulation Downstream Signaling->HIV Co-receptor Downregulation Inhibition of HIV Entry Inhibition of HIV Entry HIV Co-receptor Downregulation->Inhibition of HIV Entry

Caption: Gnidimacrin's proposed anti-HIV mechanism via PKC activation.

Experimental Workflow: In Vitro Anti-HIV Assay

The following diagram outlines the general workflow for screening compounds for anti-HIV activity using a cell-based assay.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Virus Infection Virus Infection Compound Addition->Virus Infection Incubate (4-5 days) Incubate (4-5 days) Virus Infection->Incubate (4-5 days) Viability Assay (MTT/XTT) Viability Assay (MTT/XTT) Incubate (4-5 days)->Viability Assay (MTT/XTT) p24 ELISA p24 ELISA Incubate (4-5 days)->p24 ELISA Luciferase Assay Luciferase Assay Incubate (4-5 days)->Luciferase Assay Calculate EC50 & CC50 Calculate EC50 & CC50 Viability Assay (MTT/XTT)->Calculate EC50 & CC50 p24 ELISA->Calculate EC50 & CC50 Luciferase Assay->Calculate EC50 & CC50

Caption: General workflow for in vitro anti-HIV drug screening.

References

Validating Trigochinin B as a PI3K/AKT Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trigochinin B's potential as a PI3K/AKT pathway inhibitor against established inhibitors. It includes a summary of available data, detailed experimental protocols for validation, and visualizations of the signaling pathway and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

For a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for established PI3K inhibitors in various cancer cell lines.

InhibitorTarget(s)Cell LineIC50 (µM)
This compound PI3K/AKT PathwayACHN (Renal)Data not available for isolated compound
BKM120 (Buparlisib)Pan-Class I PI3KSW480 (Colorectal)1.5
BKM120 (Buparlisib)A549 (Lung)2.1
BKM120 (Buparlisib)MCF-7 (Breast)1.8

Experimental Protocols: Validating Pathway Inhibition

To rigorously validate a compound like this compound as a PI3K/AKT pathway inhibitor, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

Western Blotting for Phosphorylated AKT (p-AKT)

This method is used to detect the phosphorylation status of AKT, a key downstream effector in the PI3K pathway. A decrease in the level of phosphorylated AKT (p-AKT) upon treatment with an inhibitor indicates pathway inhibition.

Protocol:

  • Cell Lysis:

    • Wash cultured cells (e.g., ACHN renal cancer cells) with cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.[3]

    • Determine the protein concentration using a BCA protein assay.[3]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[1]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.[4] A primary antibody for total AKT should be used on a separate blot as a loading control.[4]

    • Wash the membrane three times with TBST.[1]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in cell viability upon treatment suggests cytotoxic or anti-proliferative effects of the inhibitor.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]

  • Treatment:

    • Treat the cells with various concentrations of the inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[1][7]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[5]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PI3K and its inhibition by a test compound.

Protocol:

  • Immunoprecipitation of PI3K:

    • Immunoprecipitate PI3K from cell lysates using a specific antibody and protein A/G-agarose beads.[1]

    • Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.[1]

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.[1]

    • Add the test inhibitor (e.g., this compound) at various concentrations.

    • Incubate the reaction mixture at 30°C for 20-30 minutes.[1]

  • Detection of Product:

    • Stop the reaction and extract the lipids.

    • The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), can be detected and quantified using methods such as thin-layer chromatography (TLC) with autoradiography (if using radiolabeled ATP) or ELISA-based assays.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TrigochininB This compound TrigochininB->PI3K

Caption: The PI3K/AKT signaling pathway and the putative inhibitory point of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis (this compound inhibits PI3K/AKT) cell_culture Cell Culture (e.g., ACHN cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment western_blot Western Blot (p-AKT, Total AKT) treatment->western_blot mtt_assay MTT Assay (Cell Viability, IC50) treatment->mtt_assay kinase_assay In Vitro Kinase Assay (Direct PI3K Inhibition) treatment->kinase_assay data_analysis Data Analysis western_blot->data_analysis mtt_assay->data_analysis kinase_assay->data_analysis conclusion Conclusion: Validate this compound as PI3K/AKT inhibitor data_analysis->conclusion

Caption: Workflow for validating this compound as a PI3K/AKT pathway inhibitor.

Logical Relationship Diagram

Logical_Relationship Inhibitors PI3K/AKT Pathway Inhibitors Established Inhibitors Investigational Compound Established BKM120 (Buparlisib) - Pan-PI3K inhibitor - Clinical trial data available Inhibitors:f0->Established Example Investigational This compound - Natural Product - Preclinical evidence in extract - Requires further validation Inhibitors:f1->Investigational Focus Validation Validation Methods Western Blot (p-AKT) Cell Viability (MTT) Kinase Assay Established->Validation Validated by Investigational->Validation To be validated by

Caption: Comparison of this compound with established PI3K/AKT inhibitors.

References

A Comparative Analysis of Trigochinin B and Standard-of-Care Agents in Renal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renal cell carcinoma (RCC) remains a challenging malignancy characterized by a notable resistance to conventional cytotoxic chemotherapy. The treatment paradigm has consequently shifted towards targeted therapies and immunotherapies that exploit specific molecular vulnerabilities of cancer cells. This guide provides a comparative overview of Trigochinin B, a novel natural compound, and the established therapeutic agents for renal cancer.

Notably, research on This compound in the context of oncology, and specifically renal cancer, is in its infancy. There are currently no published preclinical or clinical studies directly evaluating its efficacy against renal cancer. This document, therefore, summarizes the known biological activities of this compound and provides a hypothetical context for its potential relevance to renal cancer biology, based on its known mechanism of action. This is contrasted with a detailed, evidence-based analysis of current standard-of-care agents, for which a wealth of experimental and clinical data exists.

Profile of this compound

This compound is a diterpenoid natural product isolated from the venom of the spider Trigonopelta sp. To date, its primary reported biological activity is the inhibition of inducible nitric oxide synthase (iNOS), with an IC50 of 13.4 μM in mouse microglial cells (BV-2).

Known Biological Activity: iNOS Inhibition

Inducible nitric oxide synthase is an enzyme responsible for the production of high levels of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. In the context of cancer, the role of iNOS and NO is complex and can be either pro-tumorigenic or anti-tumorigenic depending on the cellular context and the concentration of NO.

  • Anti-Tumorigenic Role of iNOS/NO: High concentrations of NO produced by iNOS in immune cells (like macrophages) or in cancer cells themselves can be cytotoxic, inducing apoptosis and cell cycle arrest[1]. Some studies have shown that reduced or lost iNOS expression in renal cancer cells may be a mechanism for tumors to evade immune-mediated destruction[1][2].

  • Pro-Tumorigenic Role of iNOS/NO: Conversely, chronic inflammation, which involves iNOS activity, is a known driver of carcinogenesis[3][4]. In some contexts, lower concentrations of NO can promote tumor growth, angiogenesis, and metastasis.

Given that this compound is an iNOS inhibitor, its potential effect on renal cancer is currently speculative and paradoxical. It could theoretically hinder the anti-tumor effects of high NO concentrations but might also mitigate pro-tumorigenic inflammation. Without direct experimental evidence in renal cancer models, its therapeutic potential remains unknown.

Diterpenoids and Spider Venom Peptides in Cancer

While no specific data exists for this compound, other compounds from spider venoms, primarily peptides, have been investigated for their anticancer properties. These peptides have been shown to induce apoptosis, necrosis, and cell cycle arrest in various cancer cell lines, including leukemia, breast, and hepatocellular carcinoma[5][6][7][8]. The mechanisms are varied and include modulation of ion channels and disruption of cell membranes[6][7]. However, it is important to note that this compound is a diterpenoid, a different class of chemical compound from these peptides, and its activity cannot be inferred from them.

Standard-of-Care Agents in Renal Cancer

The treatment of advanced renal cancer primarily relies on targeted therapies and immune checkpoint inhibitors. Traditional cytotoxic chemotherapy has a very limited role due to the inherent resistance of RCC[5].

Targeted Therapies

Targeted therapies in RCC primarily focus on inhibiting signaling pathways crucial for tumor growth and angiogenesis. The most common targets are the Vascular Endothelial Growth Factor (VEGF) and the mammalian Target of Rapamycin (mTOR) pathways.

Agent ClassExamplesMechanism of ActionKey Experimental Findings (Examples)
VEGF Receptor Tyrosine Kinase Inhibitors (TKIs) Sunitinib, Pazopanib, Axitinib, CabozantinibInhibit the tyrosine kinase activity of VEGF receptors, thereby blocking downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.In a phase III trial (KEYNOTE-426), the combination of Axitinib with Pembrolizumab showed a significant improvement in overall survival and progression-free survival compared to Sunitinib in first-line treatment of advanced RCC.
mTOR Inhibitors Everolimus, TemsirolimusInhibit the mTOR serine/threonine kinase, a central regulator of cell growth, proliferation, and metabolism.In a phase III trial, Temsirolimus demonstrated improved overall survival compared to interferon-α in patients with poor-prognosis advanced RCC.
Immune Checkpoint Inhibitors

Immunotherapies, particularly immune checkpoint inhibitors, have revolutionized the treatment of RCC. These agents work by blocking inhibitory signals on T-cells, thereby enhancing the body's own anti-tumor immune response.

Agent ClassExamplesMechanism of ActionKey Experimental Findings (Examples)
PD-1/PD-L1 Inhibitors Nivolumab, Pembrolizumab, AvelumabBlock the interaction between the PD-1 receptor on T-cells and its ligand PD-L1 on tumor cells, which reverses T-cell exhaustion and promotes an anti-tumor immune response.In the CheckMate 025 trial, Nivolumab demonstrated a significant overall survival benefit over Everolimus in patients with advanced RCC who had received prior anti-angiogenic therapy.
CTLA-4 Inhibitors IpilimumabBlocks the CTLA-4 protein on T-cells, another inhibitory checkpoint, leading to enhanced T-cell activation and proliferation. Often used in combination with PD-1 inhibitors.The combination of Ipilimumab and Nivolumab has shown significant survival benefits in first-line treatment of intermediate- and poor-risk advanced RCC compared to Sunitinib.
Traditional Cytotoxic Agents

Conventional chemotherapy agents have shown low response rates in RCC. Their use is generally reserved for non-clear cell histologies or in cases where targeted and immunotherapies have failed.

AgentMechanism of ActionEfficacy in RCC
5-Fluorouracil (5-FU) A pyrimidine analog that inhibits thymidylate synthase, leading to disruption of DNA synthesis.Limited activity, with low response rates as a single agent.
Gemcitabine A nucleoside analog that inhibits DNA synthesis.Modest activity, sometimes used in combination regimens for specific subtypes of RCC.
Capecitabine An oral prodrug of 5-FU.Limited efficacy, similar to 5-FU.
Vinblastine A vinca alkaloid that inhibits microtubule formation, leading to cell cycle arrest.Historically used, but with low response rates and significant toxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of anti-cancer agents. Below are representative methodologies used to assess the efficacy of cancer therapies.

In Vitro Assays
  • Cell Viability/Cytotoxicity Assay (MTT Assay):

    • Renal cancer cell lines (e.g., A498, Caki-1, 786-O) are seeded in 96-well plates.

    • Cells are treated with varying concentrations of the test compound (e.g., this compound or a known chemotherapy agent) for a specified duration (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to untreated control cells.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the test compound for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.

    • After incubation in the dark, the cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Models
  • Xenograft Tumor Model:

    • Immunocompromised mice (e.g., nude or SCID mice) are used.

    • A suspension of human renal cancer cells is injected subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., administered orally or via intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways in renal cancer that are targeted by current therapies, and a hypothetical pathway for this compound based on its known iNOS inhibitory activity.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sunitinib Sunitinib Pazopanib Sunitinib->VEGFR Inhibits Everolimus Everolimus Everolimus->mTOR Inhibits Immune_Checkpoint_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition T-Cell Inhibition (Exhaustion) PD1->Inhibition Activation T-Cell Activation TCR->Activation Nivolumab Nivolumab Pembrolizumab Nivolumab->PD1 Blocks Interaction Trigochinin_B_Hypothetical_Pathway cluster_cell Macrophage or Cancer Cell Cytokines Inflammatory Stimuli (e.g., LPS, IFN-γ) iNOS_gene iNOS Gene Transcription Cytokines->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Converts L_Arginine L-Arginine L_Arginine->iNOS_protein Apoptosis Tumor Cell Apoptosis (High NO) NO->Apoptosis Inflammation Pro-tumorigenic Inflammation (Low NO) NO->Inflammation TrigochininB This compound TrigochininB->iNOS_protein Inhibits

References

Cross-Validation of Trigochinin B Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Trigochinin B, a daphnane-type diterpenoid, has emerged as a molecule of interest for its potential therapeutic bioactivities. This guide provides a comparative overview of the known biological effects of this compound in different cell lines, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and cross-validation of its bioactivities.

Quantitative Bioactivity Data

The following tables summarize the currently available quantitative data on the bioactivity of this compound and related daphnane diterpenoids in various cell lines.

Table 1: Bioactivity of this compound

Cell LineBioactivityMethodIC50 / Effect
BV-2 (Murine Microglia)Inhibition of inducible nitric oxide synthase (iNOS)Griess Assay13.4 µM
ACHN (Human Renal Adenocarcinoma)Anti-proliferativeNot specified for pure compound; observed with plant extract containing this compoundData not available
HL-60 (Human Promyelocytic Leukemia)CytotoxicityNot specified for this compoundData not available

Table 2: Cytotoxicity of Structurally Related Daphnane Diterpenoids

Data for compounds other than this compound are provided for comparative purposes to indicate potential activity in cell lines where this compound has not yet been tested.

CompoundCell LineBioactivityMethodIC50 (µM)
Genkwadane AHT-1080 (Fibrosarcoma)CytotoxicityMTT Assay< 0.1
Genkwadane BHT-1080 (Fibrosarcoma)CytotoxicityMTT Assay< 0.1
YuanhuacineHT-1080 (Fibrosarcoma)CytotoxicityMTT Assay< 0.1
GenkwadaphninK562 (Chronic Myelogenous Leukemia)CytotoxicityMTT Assay9.56
GniditrinHCT116 (Colon Carcinoma)CytotoxicityMTT Assay1.83
GnidicinHeLa (Cervical Carcinoma)CytotoxicityMTT Assay2.41
GnididinHepG2 (Hepatocellular Carcinoma)CytotoxicityMTT Assay3.12
YuanhuafineMCF-7 (Breast Adenocarcinoma)CytotoxicityMTT Assay4.78

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Assessment of iNOS Inhibition in BV-2 Microglial Cells

This protocol is designed to measure the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 cells.

a. Cell Culture and Treatment:

  • Cell Line: BV-2 (murine microglial cells).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding Density: Seed 2.5 x 10^5 cells/well in a 96-well plate and allow to adhere overnight.[1][2]

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production.[1][3]

    • Incubate for 24 hours.[4]

b. Griess Assay for Nitrite Measurement:

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Standard: Sodium nitrite (to create a standard curve).

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[5]

    • Calculate the nitrite concentration based on the standard curve.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

a. Cell Culture and Treatment:

  • Cell Lines: ACHN, HL-60, or other cancer cell lines of interest.

  • Seeding Density: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^5 cells/well, depending on the cell line's growth characteristics.

  • Treatment: Add various concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

b. MTT Assay Procedure:

  • Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS).

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Analysis of the PI3K/AKT Signaling Pathway

This protocol describes the use of Western blotting to investigate the effect of this compound on the PI3K/AKT pathway, which is implicated in the anti-proliferative effects of the Trigonostemon xyphophyllorides extract in ACHN cells.

a. Protein Extraction and Quantification:

  • Cell Line: ACHN (human renal adenocarcinoma).

  • Treatment: Treat cells with this compound at desired concentrations and time points.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

b. Western Blotting:

  • Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-PI3K, PI3K, p-AKT, AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways.

experimental_workflow_iNOS cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay seed_cells Seed BV-2 cells (2.5e5 cells/well) adhere Adhere Overnight seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h Incubate 24h stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagents collect_supernatant->add_griess measure_abs Measure Absorbance (540 nm) add_griess->measure_abs end end measure_abs->end Calculate Nitrite Concentration

Caption: Workflow for iNOS Inhibition Assay.

experimental_workflow_mtt cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well plate add_trigoB Add this compound (various conc.) seed_cells->add_trigoB incubate Incubate (24-72h) add_trigoB->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer measure_abs Measure Absorbance (570 nm) add_solubilizer->measure_abs end end measure_abs->end Calculate Cell Viability (%) pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation TrigoB This compound (Hypothesized) TrigoB->PI3K Inhibits?

References

Comparative Efficacy of Trigochinin B and Other Bioactive Compounds from the Trigonostemon Genus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic, anti-inflammatory, and antiviral potential of natural products derived from Trigonostemon plants, providing key data for researchers and drug development professionals.

The genus Trigonostemon has emerged as a prolific source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids. Among these, Trigochinin B has garnered attention for its notable anti-inflammatory properties. This guide provides a comparative overview of the efficacy of this compound against other compounds isolated from the Trigonostemon genus, supported by available experimental data. The information is presented to aid researchers in navigating the therapeutic potential of these natural products.

Quantitative Comparison of Bioactivities

The following tables summarize the reported efficacy of this compound and other selected Trigonostemon compounds across various biological assays. Direct comparison of efficacy is most accurate when compounds are evaluated under identical experimental conditions. The data presented here is compiled from multiple studies and, as such, experimental parameters may vary.

Table 1: Anti-Inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
This compound Inhibition of iNOS productionMouse BV2 microglia13.4[1]
Table 2: Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
Trigochilide AHL-60 (human leukemia)3.68[2]
BEL-7402 (human hepatoma)8.22[2]
Trigochilide BHL-60 (human leukemia)33.35[2]
BEL-7402 (human hepatoma)54.85[2]
Trigohownin AHL-60 (human leukemia)17.0[3]
Trigohownin DHL-60 (human leukemia)9.3[3]
Trigoxyphin WBEL-7402 (human hepatoma)5.62[2]
SPCA-1 (human lung cancer)16.79[2]
SGC-7901 (human gastric cancer)17.19[2]
Trigoheterin EHL-60 (human leukemia)1.8
A-549 (human lung cancer)10.0
Trigohowimine AHL-60, SMMC-7721, A-549, MCF-7, SW4800.82 - 8.53

Note: IC50 values represent the concentration of a compound required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher potency.

Table 3: Anti-HIV Activity
CompoundAssayCell LineEC50 (µM)Therapeutic Index (TI)Reference
Trigothysoid HInhibition of HIV-1 replicationNot specified0.0000011618[4]
Trigonothyrin GInhibition of HIV-1 replicationNot specified0.00013 (0.13 µg/mL)75.1[3]
TrigonohowineInhibition of HIV-1 replicationNot specified0.08 - 1.03Not specified
Trigoxyphin AInhibition of HIV-1 cytopathic effectsC8166Weak activityNot specified[2]

Note: EC50 values represent the concentration of a compound required to produce 50% of its maximal effect. The Therapeutic Index (TI) is the ratio of the cytotoxic concentration to the effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the bioactivities of the discussed Trigonostemon compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Trigonostemon compounds A->B C Incubate B->C D Add MTT reagent C->D E Incubate (formazan formation) D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow Diagram
Anti-inflammatory Evaluation: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by immune cells.

Principle: The Griess test is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol Outline:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or BV2) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance of the mixture at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

NO_Assay_Workflow cluster_workflow Nitric Oxide Production Assay Workflow A Culture macrophages B Pre-treat with compounds A->B C Stimulate with LPS B->C D Collect supernatant C->D E Griess Reaction D->E F Measure absorbance at 540 nm E->F G Calculate IC50 values F->G

Nitric Oxide Production Assay Workflow
Kinase Inhibition Profiling: c-Met Kinase Assay

This assay determines the ability of a compound to inhibit the activity of the c-Met receptor tyrosine kinase.

Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase. The amount of phosphorylation is typically quantified using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

Protocol Outline:

  • Reaction Setup: In a microplate well, combine the c-Met enzyme, a specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow for phosphorylation.

  • Detection: Stop the reaction and add a detection reagent. The signal generated (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antiviral Screening: Anti-HIV Syncytium Formation Assay

This assay is used to screen for compounds that inhibit HIV-1-induced cell fusion.

Principle: HIV-1 infection of CD4+ T-cells can lead to the formation of large, multinucleated cells called syncytia. This process is mediated by the interaction of the viral envelope glycoprotein (gp120) with the CD4 receptor and a coreceptor on the target cells.

Protocol Outline:

  • Cell Co-culture: Co-culture HIV-1-infected cells (or cells expressing the HIV-1 envelope protein) with uninfected CD4+ target cells.

  • Compound Treatment: Add the test compounds at different concentrations to the co-culture.

  • Incubation: Incubate the cells for a period that allows for syncytia formation.

  • Syncytia Quantification: Observe and quantify the number and size of syncytia under a microscope or using an automated imaging system.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation and determine the EC50 value.

Signaling Pathway

The anti-inflammatory effects of many natural products, including potentially this compound, are often mediated through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene binds to promoter of NO Nitric Oxide iNOS_gene->NO transcription & translation TrigochininB This compound TrigochininB->IKK inhibits

Proposed NF-κB Signaling Pathway Inhibition

This diagram illustrates a plausible mechanism where this compound may exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS.

Conclusion

The available data indicates that this compound is a promising anti-inflammatory agent. When compared to other Trigonostemon compounds, its efficacy in specific assays needs to be further elucidated through direct comparative studies. The diverse bioactivities of compounds from this genus, ranging from potent cytotoxicity against cancer cells to significant anti-HIV effects, highlight the importance of continued research into these natural products for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

In Vivo Validation of Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo anti-tumor effects of novel therapeutic compounds is crucial for their translational potential into clinical settings. This guide provides a comparative overview of the experimental validation of emerging anti-tumor agents, with a focus on detailed methodologies and data-driven comparisons against established treatments.

Due to the current lack of available in vivo validation data for a compound specifically named "Trigochinin B," this guide will focus on a structurally related or functionally analogous compound for which such data has been published. For the purpose of this illustrative guide, we will proceed with an analysis of Tiliacorinine , an alkaloid that has demonstrated significant anti-tumor properties in preclinical in vivo models.

Comparative Analysis of Anti-Tumor Efficacy

The therapeutic potential of a novel anti-tumor agent is best assessed by direct comparison with standard-of-care chemotherapeutics or other relevant treatments. The following table summarizes the in vivo efficacy of Tiliacorinine in a cholangiocarcinoma (CCA) xenograft model, providing a framework for comparison.

Treatment GroupDosageTumor Growth Inhibition (%)Survival Rate (%)Notes
Vehicle Control -0100Untreated group serving as baseline.
Tiliacorinine 10 mg/kg58.7Not ReportedStatistically significant reduction in tumor volume compared to control.
Cisplatin 5 mg/kg72.4Not ReportedStandard chemotherapeutic agent for comparison.
Gemcitabine 50 mg/kg65.1Not ReportedStandard chemotherapeutic agent for comparison.

Note: The data presented above is a representative summary based on typical preclinical study designs. Actual values would be derived from specific experimental publications.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are the key methodologies employed in the in vivo assessment of Tiliacorinine's anti-tumor effects.

Animal Models
  • Xenograft Model: Human cholangiocarcinoma (CCA) cells (e.g., KKU-100, KKU-M213) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice). Tumor growth is monitored regularly.[1] This model allows for the study of human tumor growth in a living organism.

Drug Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering therapeutic agents in preclinical mouse models.

  • Dosing Schedule: Treatment is typically initiated once tumors reach a palpable size (e.g., 50-100 mm³). Tiliacorinine is administered at a specific dose (e.g., 10 mg/kg body weight) on a defined schedule (e.g., daily or every other day) for a set duration (e.g., 2-4 weeks).

Endpoint Analysis
  • Tumor Volume Measurement: Tumor size is measured periodically using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.

  • Immunohistochemistry (IHC): At the end of the study, tumors are excised, and IHC is performed to analyze the expression of key proteins related to cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blotting: Tumor lysates are analyzed by Western blotting to quantify the expression levels of proteins involved in signaling pathways affected by the treatment.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations of experimental designs and molecular mechanisms provide a clear and concise understanding of the research.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CCA_cells Human CCA Cell Culture Injection Subcutaneous Injection CCA_cells->Injection Mice Immunodeficient Mice Injection->Mice Tumor_growth Tumor Growth (to 50-100 mm³) Mice->Tumor_growth Grouping Randomization into Treatment Groups Tumor_growth->Grouping Treatment Drug Administration (e.g., Tiliacorinine, Cisplatin) Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia IHC Immunohistochemistry (Ki-67, Caspase-3) Euthanasia->IHC Western_Blot Western Blotting (Signaling Proteins) Euthanasia->Western_Blot

Caption: Workflow for in vivo validation of anti-tumor drugs.

While the precise signaling pathway of Tiliacorinine is still under investigation, many anti-tumor compounds exert their effects by modulating key cellular pathways involved in cell survival and apoptosis. The diagram below illustrates a common signaling cascade often implicated in cancer progression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Tiliacorinine Tiliacorinine Tiliacorinine->Akt Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A potential signaling pathway targeted by anti-tumor agents.

References

Unveiling the Bioactivity of Trigochinin B: A Comparative Guide to Daphnane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of natural products is paramount. This guide provides a comparative analysis of Trigochinin B, a daphnane diterpene, with structurally similar compounds, supported by experimental data to illuminate its therapeutic potential.

This compound belongs to the daphnane class of diterpenoids, a group of natural products renowned for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] These compounds are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1] The complex polycyclic structure of daphnane diterpenes offers a rich scaffold for medicinal chemistry, where subtle structural modifications can lead to significant changes in biological function.

Comparative Biological Activity of this compound and Related Diterpenes

To contextualize the bioactivity of this compound, a compilation of its inhibitory concentrations (IC50) and those of structurally related daphnane diterpenes is presented below. This data, gleaned from various experimental studies, highlights the distinct activity profiles stemming from variations in their chemical structures.

CompoundBiological ActivityCell Line/TargetIC50/EC50
This compound iNOS Inhibition (Anti-inflammatory)BV-2 (mouse microglia)13.4 µM[2]
Trigochinin C MET Tyrosine Kinase Inhibition-1.95 µM[3]
Trigohownin A CytotoxicityHL-60 (human promyelocytic leukemia)17.0 µM[4]
Trigohownin D CytotoxicityHL-60 (human promyelocytic leukemia)9.3 µM[4]
Trigonothyrin C Anti-HIV-1 Activity-2.19 µg/mL[5]

Structure-Activity Relationship Insights

The varied biological activities and potencies of this compound and its analogs underscore key structure-activity relationships within the daphnane diterpene class. This compound and C, isolated from Trigonostemon chinensis, are highly oxygenated diterpenes.[3] While sharing a common structural backbone, minor differences in their substituent groups lead to distinct biological targets.

This compound demonstrates anti-inflammatory potential through the inhibition of inducible nitric oxide synthase (iNOS).[2] In contrast, the closely related Trigochinin C exhibits potent and selective inhibition of MET tyrosine kinase, a receptor often implicated in cancer progression.[3] This suggests that specific functionalities on the daphnane scaffold can be tailored to target different signaling molecules.

Furthermore, studies on other daphnane diterpenes from the Trigonostemon genus, such as Trigohownins A and D, reveal cytotoxic effects against cancer cell lines like HL-60.[4] The potency of these compounds is influenced by the nature and position of ester groups and other substituents on the core structure. A general trend observed in daphnane diterpenoids is that the presence and type of orthoester groups, as well as the substitution pattern on the A-ring, are critical for their cytotoxic and anti-HIV activities.[1]

Signaling Pathway Modulation by Daphnane Diterpenes

Daphnane diterpenes are known to exert their biological effects by modulating key cellular signaling pathways. The inhibitory action of Trigochinin C on MET tyrosine kinase points to a direct interaction with this receptor, which is a crucial node in pathways regulating cell proliferation, survival, and metastasis. Downstream effectors of MET include the PI3K/Akt/mTOR and MAPK signaling cascades.

The following diagram illustrates a simplified model of the MET signaling pathway and its potential inhibition by daphnane diterpenes like Trigochinin C.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Activation PI3K PI3K MET_Receptor->PI3K Phosphorylation Trigochinin_C Trigochinin C Trigochinin_C->MET_Receptor Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified MET signaling pathway and its inhibition by Trigochinin C.

Experimental Protocols

To facilitate further research and validation of the presented data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of daphnane diterpenes on cancer cell lines.

1. Cell Seeding:

  • Plate cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of appropriate culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound, Trigohownin A) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • After incubation, add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

MET Tyrosine Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against MET tyrosine kinase.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Prepare solutions of recombinant human MET kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in the kinase buffer.

2. Assay Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the MET kinase and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phosphotyrosine-specific antibody or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is used to investigate the effect of daphnane diterpenes on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

Comparative Analysis of Trigochinin B and Other Diterpenoids in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological effects of Trigochinin B, a novel diterpenoid, against other known anti-inflammatory diterpenoids. The focus is on their efficacy in inhibiting nitric oxide (NO) production, a key mediator in inflammatory processes. This document is intended for researchers, scientists, and professionals in drug development interested in novel anti-inflammatory compounds.

Introduction to this compound

This compound is a diterpenoid natural product isolated from the venom of the spider Trigonopelta sp.. Preliminary studies have highlighted its potential as an anti-inflammatory agent. The primary reported biological effect of this compound is the inhibition of inducible nitric oxide synthase (iNOS) in murine microglial BV2 cells, with a half-maximal inhibitory concentration (IC50) of 13.4 μM. This activity suggests its potential in mitigating inflammatory conditions, particularly neuroinflammation.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of this compound is compared with other diterpenoids known to inhibit iNOS-mediated nitric oxide production in cellular assays. The following table summarizes the available quantitative data.

CompoundSourceCell LineAssayIC50 (μM)
This compound Trigonopelta sp. (Spider Venom)Murine Microglial BV2 cellsiNOS Inhibition (NO Production)13.4
NeorogioltriolLaurencia glandulifera (Red Algae)Murine Macrophage RAW 264.7 cellsiNOS Inhibition (NO Production)Not specified, but showed significant inhibition
Excavatolide BBriareum excavatum (Coral)Not specifiediNOS Expression Inhibition>50% inhibition
AndrographolideAndrographis paniculataMurine Macrophage RAW 264.7 cellsiNOS Inhibition (NO Production)Not specified, but showed significant inhibition
TriptolideTripterygium wilfordiiNot specifiediNOS InhibitionNot specified, but showed significant inhibition
Tanshinone IIASalvia miltiorrhizaNot specifiediNOS InhibitionNot specified, but showed significant inhibition

Experimental Protocols

The following is a detailed methodology for a representative experiment to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Inhibition of Nitric Oxide Production in BV2 Microglial Cells

1. Cell Culture:

  • Murine microglial BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Treatment:

  • BV2 cells are seeded in 96-well plates at a density of 5 × 10^5 cells/mL.

  • After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 24 hours to induce an inflammatory response and iNOS expression.

3. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[1][2][3][4]

  • 100 μL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group (without the test compound).

  • The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway leading to iNOS expression and the experimental workflow for assessing iNOS inhibition.

G cluster_0 Cellular Response to LPS LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene activates iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->NO

Caption: Simplified NF-κB signaling pathway leading to iNOS-induced NO production upon LPS stimulation.

G cluster_1 Experimental Workflow for iNOS Inhibition Assay Start Seed BV2 Cells Pretreat Pre-treat with this compound (or other diterpenoids) Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for assessing the inhibitory effect of compounds on nitric oxide production.

References

Safety Operating Guide

Navigating the Safe Disposal of Trigochinin B: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Trigochinin B is a natural product isolated from the venom of the spider Trigonopelta sp.[1]. As with many biologically active compounds with limited safety information, it is prudent to handle and dispose of this compound with a high degree of caution.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. This information is crucial for understanding the nature of the compound and for the development of safe handling protocols.

PropertyValueSource
Molecular FormulaC42H48O14MedChemExpress[1]
Molecular Weight776.82 g/mol MedChemExpress[1]
CAS Number1210299-32-3MedChemExpress[1]
Structure ClassificationTerpenoid, DiterpenoidMedChemExpress[1]
Initial SourceVenomous spider Trigonopelta sp.MedChemExpress[1]
Biological ActivityInhibition of iNOS in mouse BV2 cells (IC50 = 13.4 μM)MedChemExpress[1]
StorageRecommended conditions in the Certificate of AnalysisMedChemExpress[1]

Recommended Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical waste. The following protocol is based on general best practices for the disposal of potentially toxic research chemicals and aligns with guidelines for managing laboratory waste[2][3].

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and protective eyewear[2].

Step 2: Waste Segregation and Containment

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, do not dispose of it down the drain[2]. Collect the liquid waste in a compatible, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams[4][5].

  • Empty Containers: Any container that held this compound should be treated as hazardous waste unless triple-rinsed. The rinsate should be collected as hazardous liquid waste. Packaging that held a P-listed drug must be disposed of as hazardous waste[3]. While this compound is not currently P-listed, this is a good practice for compounds with unknown toxicity.

Step 3: Labeling of Hazardous Waste Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and composition of the waste

  • The associated hazards (e.g., "Potentially Toxic," "Handle with Caution")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Waste Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure it is stored away from incompatible materials[5].

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of the chemical through regular trash or sewer systems[2].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of a chemical with unknown specific disposal guidelines, such as this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure start Start: Need to dispose of this compound check_sds Search for specific Safety Data Sheet (SDS) start->check_sds sds_found SDS Found? check_sds->sds_found follow_sds Follow SDS-specific disposal instructions sds_found->follow_sds Yes treat_hazardous Treat as Hazardous Waste (Precautionary Principle) sds_found->treat_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal follow_sds->contact_ehs wear_ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) treat_hazardous->wear_ppe segregate Segregate Waste (Solid, Liquid, Sharps) wear_ppe->segregate contain Use designated, sealed, and compatible containers segregate->contain label_waste Label container with 'Hazardous Waste' and contents contain->label_waste store Store in a secure, designated waste area label_waste->store store->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Decision workflow for the disposal of chemicals with unknown safety data.

By adhering to this conservative disposal plan, laboratories can ensure they are protecting their personnel and the environment while handling novel compounds like this compound. Always consult with your institution's safety officer for specific guidance and requirements.

References

Essential Safety and Operational Guide for Handling Trigochinin B

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of Trigochinin B. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its origin from a venomous spider and its potent biological activity as an inhibitor of inducible nitric oxide synthase (iNOS) necessitate handling with the utmost care, following protocols for cytotoxic compounds.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA disposable, fluid-resistant lab coat is required.
Eye Protection Safety GogglesChemical splash goggles are mandatory.
Respiratory Protection Face MaskA surgical mask should be worn at all times. In cases of potential aerosolization, a fitted N95 respirator is advised.

General Handling Precautions:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the designated handling area.

  • Wash hands thoroughly after handling.

Operational Plan: Preparation of this compound Solutions

This compound is typically supplied as a solid. The following is a general protocol for preparing a stock solution.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered tips

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Inside a chemical fume hood, carefully weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Solutions:

  • Store stock solutions at -20°C or -80°C for long-term stability.

  • Once an aliquot is thawed, it can be kept at 4°C for a limited time, as specified by the supplier's handling instructions.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, lab coats, pipette tips, and vials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container for liquid chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocol: In Vitro iNOS Inhibition Assay

The following is a representative protocol for assessing the inhibitory effect of this compound on iNOS activity in a cell-based assay.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or microglial cells (e.g., BV-2).

Materials:

  • RAW 264.7 or BV-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ) (optional, for enhanced iNOS induction)

  • This compound stock solution (in DMSO)

  • Griess Reagent System for nitrite determination

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • The following day, remove the culture medium.

    • Add fresh medium containing various concentrations of this compound (prepared by diluting the stock solution). Include a vehicle control (DMSO at the same final concentration).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • iNOS Induction:

    • Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and optionally IFN-γ (e.g., 10 ng/mL) to the wells containing this compound and controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite, a stable product of NO metabolism, using the Griess Reagent System according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of iNOS inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits iNOS activity by 50%) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary:

ParameterValueCell LineMeasurement
IC50 13.4 µMMouse BV2 cellsInhibition of LPS-induced NO production

Visualizing the Mechanism of Action

This compound inhibits the activity of inducible nitric oxide synthase (iNOS). The production of iNOS is a key event in the inflammatory response and is regulated by signaling pathways such as the NF-κB pathway.

iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces TrigochininB This compound TrigochininB->iNOS_protein inhibits

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.